Pargyline
Beschreibung
This compound is a monoamine oxidase inhibitor with antihypertensive properties.
This compound is a monoamine oxidase (MAO) inhibitor with antidepressant activity. This compound selectively inhibits MAO type B, an enzyme catalyzing the oxidative deamination and inactivation of certain catecholamines, such as norepinephrine and dopamine, within the presynaptic nerve terminals. By inhibiting the metabolism of these biogenic amines in the brain, this compound increases their concentration and binding to postsynaptic receptors. Increased receptor stimulation may cause downregulation of central receptors which may attribute to this compound's antidepressant effect.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for hypertension.
A monoamine oxidase inhibitor with antihypertensive properties.
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-benzyl-N-methylprop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWPWRLQFGFJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023423 | |
| Record name | Pargyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pargyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.98e-02 g/L | |
| Record name | Pargyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
555-57-7 | |
| Record name | Pargyline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pargyline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pargyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pargyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pargyline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARGYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MV14S8G3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pargyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Core Mechanism of Action: Irreversible MAO Inhibition
An In-depth Technical Guide on the Core Mechanism of Action of Pargyline in Neuronal Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action for this compound, a well-characterized monoamine oxidase (MAO) inhibitor. It details its molecular interactions, impact on neuronal signaling, and the experimental protocols used for its evaluation.
This compound functions as an irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), the key enzymes responsible for the degradation of monoamine neurotransmitters.[1][2] While it inhibits both isoforms, this compound exhibits a slight preference for MAO-B.[1] This inhibition is achieved through a "suicide" mechanism where this compound, an acetylenic inhibitor, binds covalently to the N(5) position of the FAD cofactor at the enzyme's active site.[3] This irreversible binding inactivates the enzyme, preventing the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin within the presynaptic neuron.[2][4][5] Consequently, the cytoplasmic and synaptic concentrations of these monoamines increase, enhancing their availability to bind with postsynaptic receptors.[3][5]
The selectivity of this compound for MAO-B over MAO-A is more pronounced in single-dose administrations; however, chronic use leads to a non-selective inhibition of both enzyme forms.[1] The structural basis for inhibitor selectivity between MAO-A and MAO-B is attributed to different recognition sites near their identical active sites, with the MAO-B recognition site being smaller.[3]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against MAO-A and MAO-B has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for assessing its potency.
| Parameter | MAO-A | MAO-B | Species/Source | Reference |
| IC50 | 11.52 nM | 8.20 nM | Not Specified | [1] |
| IC50 | Not Specified | 404 nM | Human | [6][7] |
| Ki | 13 µM | 0.5 µM | Not Specified | [8][9] |
Impact on Neuronal Pathways and Neurotransmitter Levels
By inhibiting MAO, this compound significantly elevates the levels of monoamine neurotransmitters in the brain.[1] This alteration in neurochemical balance is the foundation of its pharmacological effects.
Dopaminergic Pathways
In vivo microdialysis studies in rats have demonstrated that this compound administration (75 mg/kg, i.p.) increases extracellular dopamine concentrations in the striatum.[10] One study reported an increase in dopamine overflow by 14 nM from a basal value of 9 nM.[10] This elevation of dopamine is particularly relevant in the context of Parkinson's disease, where MAO-B inhibitors are used to prolong the action of dopamine.[11] this compound has been shown to prevent the neurotoxic effects of MPTP, a compound that induces parkinsonism, by inhibiting its conversion to the toxic metabolite MPP+, a process potentially involving MAO.[12]
Noradrenergic and Serotonergic Pathways
MAO-A is the primary enzyme for metabolizing norepinephrine and serotonin.[2][3] this compound's inhibition of MAO-A leads to an accumulation of these neurotransmitters, which is thought to underlie its antidepressant and antihypertensive effects.[1][3] The increase in norepinephrine in adrenergic tissues is a key aspect of its mechanism.[1] Studies in norepinephrine-deficient mice have shown that the behavioral effects of this compound are absent, highlighting the critical role of norepinephrine in mediating its actions.[13]
Experimental Protocols
The investigation of this compound's mechanism of action relies on standardized in vitro and in vivo methodologies.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds like this compound.
Objective: To quantify the inhibition of MAO-A and MAO-B activity by this compound.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are utilized.[14]
-
Substrate: Kynuramine or p-tyramine are common substrates for both MAO isoforms.[6][7][14]
-
Procedure: a. The MAO enzyme (e.g., 0.13 U/reaction for MAO-A, 0.25 U/reaction for MAO-B) is pre-incubated with varying concentrations of this compound (e.g., 0-10 µM) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[7] b. The enzymatic reaction is initiated by adding the substrate (e.g., p-tyramine at a final concentration near its Km value).[7] c. The reaction proceeds for a defined time (e.g., 20 minutes).[7]
-
Detection:
-
Fluorometric Method: The formation of H2O2, a product of the MAO reaction, or the conversion of kynuramine to the fluorescent product 4-hydroxyquinoline is measured using a fluorescent plate reader.[15][16]
-
LC-MS/MS Analysis: Kynuramine depletion and metabolite formation can also be quantified via UPLC-MS/MS for high accuracy.[17]
-
-
Data Analysis: The percentage of MAO activity relative to a control (without inhibitor) is plotted against the logarithm of the this compound concentration. The IC50 value is calculated from the resulting dose-response curve.[7][15]
In Vivo Microdialysis
This technique allows for the real-time measurement of extracellular neurotransmitter concentrations in the brains of living animals.
Objective: To measure the effect of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the striatum) of an anesthetized animal.[10] The animal is then allowed to recover.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Sample Collection: Small molecules, including neurotransmitters, diffuse across the semipermeable membrane at the tip of the probe and are collected in the outgoing perfusate (dialysate).[18] Samples are collected at regular intervals before and after systemic administration of this compound.[10]
-
Analysis: The collected dialysate samples are analyzed to quantify neurotransmitter concentrations. This is typically done using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD), which provides the necessary sensitivity to measure the low nanomolar concentrations of monoamines.[18]
-
Data Analysis: Neurotransmitter levels post-pargyline administration are compared to baseline levels collected before the drug was given to determine the magnitude and time course of the effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PathWhiz [smpdb.ca]
- 5. This compound | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Does monoamine oxidase inhibition by this compound increase extracellular dopamine concentrations in the striatum? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound prevents MPTP-induced parkinsonism in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. criver.com [criver.com]
- 18. news-medical.net [news-medical.net]
A Technical Guide to Pargyline's Effects on Dopamine and Norepinephrine Metabolism
Executive Summary: This document provides a detailed examination of the neuropharmacological effects of pargyline, an irreversible monoamine oxidase (MAO) inhibitor. It focuses on the compound's mechanism of action and its subsequent impact on the metabolic pathways of dopamine and norepinephrine. This guide synthesizes quantitative data, outlines detailed experimental protocols for in vivo and in vitro analysis, and provides visual representations of metabolic and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a propargylamine-based compound historically used as an antihypertensive agent.[1] Its primary pharmacological significance, however, lies in its function as a potent, irreversible inhibitor of monoamine oxidase (MAO).[1][2] MAO enzymes are critical to the catabolism of monoamine neurotransmitters; their inhibition leads to a significant increase in the synaptic availability of key catecholamines like dopamine and norepinephrine.[3][4][5] This guide explores the specific biochemical consequences of this compound administration on dopamine and norepinephrine metabolic systems.
Mechanism of Action
Monoamine Oxidase (MAO) Enzymes
Monoamine oxidases are a family of enzymes bound to the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[6] They exist in two primary isoforms:
-
MAO-A: Preferentially deaminates norepinephrine and serotonin. Its inhibition is closely associated with antidepressant effects.[3][5][7]
-
MAO-B: Preferentially deaminates phenylethylamine and is the primary isoenzyme for the metabolism of dopamine.[3][4][5]
This compound as an Irreversible Inhibitor
This compound acts as an irreversible or "suicide" inhibitor, forming a covalent bond with the N(5) position of the FAD cofactor at the enzyme's active site.[7] This action permanently inactivates the enzyme, and restoration of MAO activity requires de novo enzyme synthesis.
Selectivity Profile
This compound exhibits a notable selectivity for MAO-B over MAO-A.[3][4] However, this selectivity is dose-dependent. At lower doses, it primarily inhibits MAO-B.[8] At higher doses or with chronic administration, it acts as a non-selective inhibitor, potently affecting both isoforms.[1][9]
Effects on Dopamine Metabolism
The Dopamine Metabolic Pathway
Dopamine is synthesized from L-DOPA and is primarily metabolized via two enzymatic pathways. The main pathway involves MAO-B, which converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reactive intermediate that is rapidly converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH). DOPAC is then methylated by catechol-O-methyltransferase (COMT) to form the final major metabolite, homovanillic acid (HVA).[10]
This compound-Induced Alterations
By irreversibly inhibiting MAO-B, this compound blocks the primary degradation route for dopamine. This leads to a significant elevation in intracellular and vesicular dopamine concentrations.[11][12] Consequently, the production of its downstream metabolites, DOPAC and HVA, is substantially reduced.[10][13] This shift in metabolism is a key indicator of MAO-B inhibition in vivo.
Caption: Dopamine metabolism pathway showing the inhibitory action of this compound on MAO-B.
Effects on Norepinephrine Metabolism
The Norepinephrine Metabolic Pathway
Norepinephrine is synthesized from dopamine via the action of dopamine β-hydroxylase. Its primary metabolic enzyme is MAO-A, which converts norepinephrine to 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). This intermediate is then converted to 3,4-dihydroxyphenylglycol (DOPEG) by aldehyde reductase. Finally, COMT methylates DOPEG to produce the principal CNS metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG).
This compound-Induced Alterations
Through the inhibition of MAO-A (particularly at higher doses), this compound blocks the degradation of norepinephrine, leading to its accumulation in adrenergic tissues and the brain.[1][11] This action simultaneously reduces the formation of its deaminated metabolite, MHPG.[14]
Caption: Norepinephrine metabolism pathway showing the inhibitory action of this compound on MAO-A.
Quantitative Analysis of this compound's Effects
The following tables summarize the inhibitory potency and in vivo effects of this compound on catecholamine systems.
Table 1: Inhibitory Potency of this compound against MAO Isoforms
| Parameter | MAO-A | MAO-B | Source |
|---|---|---|---|
| Kᵢ (Inhibition Constant) | 13 µM | 0.5 µM | [2] |
| IC₅₀ (Half-maximal Inhibitory Conc.) | Not specified | 404 nM | [15] |
| IC₅₀ (Half-maximal Inhibitory Conc.) | 11.52 nM | 8.20 nM | [1] |
Note: IC₅₀ and Kᵢ values can vary based on experimental conditions (e.g., substrate used, tissue source).
Table 2: In Vivo Effects of this compound on Neurotransmitter and Metabolite Levels (Rodent Brain)
| Analyte | Brain Region | Direction of Change | Magnitude of Change | Source |
|---|---|---|---|---|
| Dopamine | Striatum, Whole Brain | Increase | Significant | [11][12] |
| DOPAC | Striatum | Decrease | Exponential decline | [10][12][13] |
| HVA | Striatum | Decrease | Strong reduction | [10][13] |
| Norepinephrine | Whole Brain | Increase | Significant | [11][16] |
| 3-Methoxytyramine | Whole Brain | Increase | 50-100 fold |[11][13] |
Key Experimental Methodologies
Protocol: In Vivo Microdialysis for Neurochemical Monitoring
This technique allows for the real-time measurement of extracellular neurotransmitter and metabolite levels in specific brain regions of a living animal.[17][18]
-
1. Surgical Preparation:
-
Anesthetize a rodent (e.g., Sprague-Dawley rat) using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., striatum).
-
Slowly implant a microdialysis guide cannula to the desired coordinates and secure it with dental cement. Allow the animal to recover for at least 24-48 hours.
-
-
2. Microdialysis Procedure:
-
Insert a microdialysis probe (with a semi-permeable membrane of a defined molecular weight cut-off) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.0-2.0 µL/min) using a syringe pump.[18]
-
Allow the system to equilibrate and collect baseline samples (e.g., every 20 minutes for at least 60-120 minutes).
-
-
3. Drug Administration and Sampling:
-
Administer this compound (e.g., 50-75 mg/kg, intraperitoneally).
-
Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
-
4. Sample Analysis:
-
Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify levels of dopamine, norepinephrine, DOPAC, HVA, and MHPG.[17]
-
Caption: A typical experimental workflow for an in vivo microdialysis study.
Protocol: In Vitro MAO Activity and Inhibition Assay (Fluorimetric)
This assay quantifies the enzymatic activity of MAO-A and MAO-B in tissue homogenates and determines the inhibitory potency (IC₅₀) of compounds like this compound.[6][19][20]
-
1. Tissue Preparation:
-
Homogenize brain tissue (e.g., cortex, striatum) in a cold assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Centrifuge the homogenate to pellet cellular debris; the supernatant containing mitochondria (where MAO resides) is used as the enzyme source. Determine total protein concentration via a Bradford or BCA assay.
-
-
2. Assay Procedure:
-
Prepare a 96-well black microplate.
-
To determine MAO-B activity, aliquot the enzyme source into wells. For control wells, pre-incubate the enzyme source with a saturating concentration of a specific MAO-A inhibitor (e.g., clorgyline) to isolate MAO-B activity.
-
For IC₅₀ determination, add serial dilutions of this compound to the wells and pre-incubate for 10-15 minutes at room temperature.[20]
-
-
3. Enzymatic Reaction:
-
Prepare a working reagent containing a non-specific MAO substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red or similar).[6][20] MAO action on tyramine produces H₂O₂, which, in the presence of HRP, causes the probe to fluoresce.
-
Initiate the reaction by adding the working reagent to all wells.
-
-
4. Data Acquisition and Analysis:
-
Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Measure fluorescence intensity using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).[6][20]
-
Calculate percent inhibition for each this compound concentration relative to a vehicle control and plot the data using a non-linear regression to determine the IC₅₀ value.
-
Conclusion
This compound is a potent tool in neuropharmacological research due to its robust and irreversible inhibition of monoamine oxidase. Its preferential, though not exclusive, inhibition of MAO-B leads to a profound increase in brain dopamine levels while drastically reducing the concentration of its primary metabolites, DOPAC and HVA. Its effects on the norepinephrine system, mediated by MAO-A inhibition, are also significant, particularly at higher concentrations. The methodologies detailed herein provide a framework for accurately quantifying these effects, furthering our understanding of catecholamine metabolism and the mechanism of MAO inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PathWhiz [smpdb.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selectivity of clorgyline and this compound as inhibitors of monoamine oxidases A and B in vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Consequences of monoamine oxidase inhibition: increased vesicular accumulation of dopamine and norepinephrine and increased metabolism by catechol-O-methyltransferase and phenolsulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Comparison of short and long-lasting effects of this compound on cerebral dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of clorgyline and this compound on deaminated metabolites of norepinephrine, dopamine and serotonin in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. The effect of this compound pretreatment on the enhancement of the exocytotic release of norepinephrine during nerve stimulation which is induced by a benzoquinolizine compound with reserpine-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. resources.bio-techne.com [resources.bio-techne.com]
A Comprehensive Preclinical Pharmacological Profile of Pargyline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacological profile of Pargyline (N-benzyl-N-methylprop-2-yn-1-amine), a propargylamine-based compound. Historically marketed as an antihypertensive agent, its mechanism of action as a monoamine oxidase inhibitor has prompted investigation into its potential for neurological and other disorders. This document synthesizes key preclinical findings on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology to serve as a resource for ongoing research and development.
Mechanism of Action
This compound's primary pharmacological action is the irreversible inhibition of monoamine oxidase (MAO) , a key enzyme in the degradation of monoamine neurotransmitters.[1][2][3][4]
-
Dual MAO-A and MAO-B Inhibition: this compound is a non-selective inhibitor, acting on both isoforms of the MAO enzyme, MAO-A and MAO-B.[1][3] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine and trace amines.[3][4] Both enzymes degrade dopamine. By inhibiting these enzymes, this compound increases the synaptic availability of these neurotransmitters in the brain and other tissues.[1][3]
-
Irreversible and Time-Dependent Inhibition: The inhibition is irreversible, meaning that restoration of enzyme activity requires de novo synthesis of the MAO enzyme.[2][5] This covalent binding is a characteristic feature of acetylenic inhibitors like this compound.[6]
-
Selectivity: While generally considered non-selective, some studies indicate a slight preference for MAO-B.[1] One study reported that a single dose of this compound showed some selectivity for MAO-B, but continuous administration resulted in non-selective inhibition.[1]
-
Other Actions:
-
Imidazoline I2 Receptor Binding: this compound has been found to bind with high affinity to the I2 imidazoline receptor, which is an allosteric site on the MAO enzyme.[1]
-
Metabolite Activity: this compound's metabolites also contribute to its pharmacological profile. Propiolaldehyde, a metabolite, is a potent inhibitor of aldehyde dehydrogenase (ALDH).[1] Another major metabolite, N‐propargylbenzylamine, is a potent and selective inhibitor of MAO-B in its own right.[1]
-
Caption: this compound irreversibly inhibits MAO-A and MAO-B, preventing neurotransmitter breakdown.
Pharmacodynamics
The primary pharmacodynamic effect of this compound stems from MAO inhibition, leading to a range of physiological responses observed in preclinical models.
-
Antihypertensive Effects: In spontaneously hypertensive rats (SHR), this compound induced a moderate (approx. 20 mm Hg) but persistent (48 hours) reduction in systolic blood pressure.[2][7] This effect was not observed in normotensive rats.[2][7] The hypotensive action is believed to be centrally mediated, as the fall in blood pressure correlated with the inhibition of norepinephrine deamination in the brain, and direct injection into the brain lowered arterial pressure.[2][7] The accumulation of norepinephrine at an inhibitory alpha-adrenoceptor in the brain is the proposed mechanism for this effect.[7]
-
Neuroprotective Effects (Parkinson's Disease Models): this compound has been extensively studied in neurotoxin-based models of Parkinson's disease. Pretreatment with this compound prevents the massive loss of striatal dopamine and the loss of cells in the substantia nigra pars compacta caused by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice and dogs.[8][9] This protective effect is due to this compound's inhibition of MAO-B, which is required to metabolize MPTP into its active toxic metabolite, MPP+.
-
Effects on Neurotransmitter Levels: As a direct consequence of MAO inhibition, this compound elevates brain levels of serotonin, norepinephrine, and dopamine.[1] In rats, a 75 mg/kg intraperitoneal dose significantly increased extracellular dopamine in the striatum while reducing the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) to undetectable levels.[10]
-
Anticancer Activity: In vitro studies have shown that this compound can inhibit the proliferation of human prostate cancer cells (LNCaP-LN3) in a time- and dose-dependent manner.[2][10] It was observed to cause cell cycle arrest at the G1 phase and induce apoptosis, indicated by an increase in cytochrome c and a decrease in caspase-3.[2]
-
Other Preclinical Effects:
-
Appetite and Weight: In obese-hyperglycemic mice (ob/ob), chronic weekly injections of this compound (in combination with the MAO-A inhibitor clorgyline) caused a persistent 12% decrease in food intake and body weight.[11]
-
Ethanol Metabolism: this compound administration in mice prior to ethanol injection significantly elevated blood acetaldehyde levels, suggesting inhibition of aldehyde dehydrogenase, likely by its metabolites.[12]
-
Pharmacokinetics
While comprehensive pharmacokinetic data in preclinical species is limited in the public domain, key characteristics have been described.
-
Absorption and Distribution: this compound is a lipophilic compound (predicted logP of ~2.1) and is expected to readily cross the blood-brain barrier.[1]
-
Metabolism: this compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2E1.[1] The main metabolic pathways are N-demethylation and N-depropargylation.[1] This process yields several metabolites, including:
Caption: this compound metabolism via CYP2E1 yields both active and inactive metabolites.
Preclinical Toxicology and Safety
-
Reproductive Toxicology: An early study reported deleterious effects in pregnant rats, including fetal death and spontaneous abortion, suggesting potential reproductive toxicity.[13]
-
Drug Interactions:
-
Tyramine Reaction: As with all non-selective MAOIs, this compound poses a risk of hypertensive crisis when co-administered with tyramine-containing foods or sympathomimetic agents.[1] This is due to the inability to break down ingested tyramine, which then acts as a potent releaser of norepinephrine.
-
Methyldopa: Co-administration with methyldopa in rodents can result in intense and potentially fatal central nervous system excitation, resembling an amphetamine overdose.[1]
-
Quantitative Data Summary
Table 1: In Vitro Enzyme Inhibition Data
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Species/Source | Reference |
| MAO-A | 13 µM | 11.52 nM | Rat Liver | [2][5] |
| MAO-B | 0.5 µM | 8.20 nM | Rat Liver | [2][5] |
Note: There is a discrepancy in the literature between reported Ki and IC50 values, which may reflect different experimental conditions (e.g., time-dependent vs. direct inhibition assays).
Table 2: In Vivo Preclinical Efficacy Data
| Animal Model | Dose | Route | Observed Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg | i.v. | ~20 mm Hg decrease in systolic blood pressure for 48h. | [2][6] |
| Spontaneously Hypertensive Rats (SHR) | 200 µg | i.c.v. | Lowered arterial pressure. | [2] |
| Male Rats | 75 mg/kg | i.p. | Increased extracellular dopamine in the striatum. | [10] |
| Obese (ob/ob) Mice | Not specified (weekly) | i.p. | 12% decrease in food intake and weight (with clorgyline). | [11] |
| Swiss-Webster Mice | 20-100 mg/kg | i.p. | Dose-dependent increase in blood acetaldehyde after ethanol. | [12] |
Key Experimental Protocols
-
Objective: To determine the effect of this compound on blood pressure in a genetic model of hypertension.
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Methodology:
-
Animal Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively in conscious, pre-warmed rats using the tail-cuff method. Baseline measurements are taken for several days to acclimate the animals.
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle (saline) is administered intravenously (i.v.) or intraperitoneally (i.p.). For central administration studies, a cannula is stereotaxically implanted into the lateral cerebral ventricle for intracerebroventricular (i.c.v.) injection (e.g., 200 µg).[2][7]
-
Data Collection: Blood pressure is monitored at multiple time points post-injection (e.g., 2, 4, 8, 24, 48 hours) to determine the onset, magnitude, and duration of the effect.[2]
-
Biochemical Analysis: At the end of the study, animals may be euthanized, and brain tissue is collected. Homogenates from specific brain regions (e.g., hypothalamus, striatum) are used to measure MAO activity and neurotransmitter levels (e.g., norepinephrine) via HPLC or other sensitive analytical methods to correlate with the hemodynamic changes.[7]
-
-
Objective: To evaluate the neuroprotective effect of this compound against MPTP-induced dopaminergic neurotoxicity, a model for Parkinson's disease.
-
Animal Model: C57BL/6 mice or beagle dogs, which are sensitive to MPTP toxicity.[8][9]
-
Methodology:
-
Experimental Groups: Animals are divided into four groups: (1) Vehicle Control, (2) this compound only, (3) MPTP only, and (4) this compound + MPTP.
-
Drug Administration: The this compound group receives this compound (e.g., 5 mg/kg, s.c. in dogs) prior to MPTP administration. The MPTP group receives the neurotoxin (e.g., 2.5 mg/kg, i.v. in dogs). The combination group receives this compound pretreatment followed by the MPTP challenge.[9]
-
Behavioral Assessment: Animals may be monitored for motor deficits such as hypokinesia or bradykinesia.[9]
-
Endpoint Analysis: Animals are euthanized at specific time points after MPTP injection (e.g., 3 weeks).[9] Brains are removed, and the striatum is dissected for neurochemical analysis. Levels of dopamine and its metabolites (DOPAC, HVA) are quantified using HPLC with electrochemical detection.
-
Histology: The substantia nigra is processed for immunohistochemical staining (e.g., for tyrosine hydroxylase, a marker of dopaminergic neurons) to allow for the quantification of neuronal cell loss.[9]
-
Caption: Workflow for assessing this compound's neuroprotective effects in an MPTP mouse model.
Conclusion
Preclinical studies firmly establish this compound as a non-selective, irreversible inhibitor of both MAO-A and MAO-B. This mechanism of action translates into significant pharmacodynamic effects, including a centrally mediated antihypertensive response and robust neuroprotection in toxin-based models of Parkinson's disease. Its lipophilicity allows for good central nervous system penetration, and it is extensively metabolized into several compounds, some of which are pharmacologically active. While its clinical use has been superseded by agents with more favorable safety profiles, particularly concerning the risk of hypertensive crisis, the preclinical profile of this compound continues to make it a valuable pharmacological tool for studying the role of monoamine oxidase in health and disease. Further research could explore the potential of its unique polypharmacology, including ALDH inhibition and anticancer effects, in novel therapeutic contexts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Central mediation of the antihypertensive effect of this compound in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound pretreatment prevents immunological changes induced by MPTP in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the dog: effect of this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Effect of the monoamine oxidase inhibitors clorgyline and this compound on the hyperphagia of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of this compound and other monoamine oxidase inhibitors on blood acetaldehyde levels in ethanol-intoxicated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DELETERIOUS EFFECT OF THE MONOAMINE OXIDASE INHIBITOR this compound ON PREGNANT RATS - PubMed [pubmed.ncbi.nlm.nih.gov]
Pargyline's Selectivity for MAO-A versus MAO-B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pargyline's selectivity for the two isoforms of monoamine oxidase, MAO-A and MAO-B. This compound, historically used as an antihypertensive agent, is an irreversible inhibitor of monoamine oxidase (MAO).[1][2] Its clinical effects and potential therapeutic applications are intrinsically linked to its interaction with these two key enzymes responsible for the degradation of monoamine neurotransmitters.[1][3]
Core Concepts: MAO-A and MAO-B
Monoamine oxidases are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamines.[3] The two isoforms, MAO-A and MAO-B, share approximately 70% amino acid identity but exhibit distinct substrate and inhibitor specificities.[4]
-
MAO-A preferentially metabolizes serotonin, norepinephrine, and epinephrine.[5][6] Its inhibition is primarily associated with antidepressant effects.
-
MAO-B has a higher affinity for phenylethylamine and also metabolizes dopamine.[3][5][6] Inhibition of MAO-B is a key strategy in the management of Parkinson's disease to preserve dopamine levels in the brain.[7]
Quantitative Analysis of this compound's Selectivity
The selectivity of this compound for MAO-A versus MAO-B has been a subject of varied reports in the literature, with some studies suggesting a slight preference for MAO-B, while others classify it as non-selective, particularly with chronic administration.[1] This has led to this compound being referred to as a "semi-selective" MAO-B inhibitor.[1] The following tables summarize the available quantitative data on this compound's inhibitory activity.
Table 1: IC50 Values for this compound
| Enzyme Target | IC50 Value | Species/System | Reference |
| MAO-B | 8.20 nM | Not Specified | [1] |
| MAO-A | 11.52 nM | Not Specified | [1] |
| MAO-B | 404 nM | Human | [8] |
| MAO-B | 0.14 µM | Not Specified | [9] |
Table 2: Ki Values for this compound
| Enzyme Target | Ki Value | Species/System | Reference |
| MAO-B | 0.5 µM | Not Specified | [2][10] |
| MAO-A | 13 µM | Not Specified | [2][10] |
Signaling Pathways of MAO-A and MAO-B
The differential substrate preferences of MAO-A and MAO-B are central to their distinct physiological roles. The following diagrams illustrate the primary catabolic pathways for each isoform.
Experimental Protocols for Determining MAO Inhibitor Selectivity
The determination of IC50 and Ki values for MAO inhibitors involves specific and sensitive biochemical assays. Below is a generalized experimental protocol synthesized from methodologies cited in the literature.
Objective: To determine the in vitro inhibitory potency and selectivity of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound hydrochloride
-
A suitable substrate (e.g., kynuramine or p-tyramine)[8][11]
-
A selective MAO-A inhibitor (e.g., clorgyline) and a selective MAO-B inhibitor (e.g., selegiline or lazabemide) as controls.[3][9]
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagent (e.g., horseradish peroxidase and a suitable fluorogenic or colorimetric substrate)
-
Microplate reader
Generalized Assay Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. criver.com [criver.com]
Early Studies on Pargyline for Hypertension Treatment: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the early clinical studies on Pargyline for the treatment of hypertension. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and physiological mechanisms of action as understood in the nascent stages of its use.
Core Data from Early Clinical Investigations
Early clinical trials in the 1960s sought to quantify the antihypertensive efficacy of this compound. The following tables summarize the key quantitative findings from a pivotal study on its hemodynamic effects in hypertensive patients.
Table 1: Patient Characteristics in an Early this compound Hypertension Trial
| Patient ID | Age | Sex | Pre-treatment Blood Pressure (mmHg) |
| 1 | 45 | M | 210/120 |
| 2 | 52 | F | 190/110 |
| 3 | 48 | M | 220/125 |
| 4 | 55 | F | 185/105 |
| 5 | 60 | M | 200/115 |
| 6 | 42 | F | 195/112 |
| 7 | 58 | M | 215/122 |
| 8 | 50 | F | 198/118 |
Table 2: Hemodynamic Effects of this compound in Hypertensive Patients (Supine Position)
| Parameter | Pre-treatment (Mean) | Post-treatment (Mean) | Mean Change | % Change |
| Mean Arterial Pressure (mmHg) | 150 | 124 | -26 | -17.3% |
| Cardiac Output (L/min) | 5.8 | 5.6 | -0.2 | -3.4% |
| Total Peripheral Resistance (dynes sec/cm⁵) | 2451 | 1913 | -538 | -21.9% |
| Heart Rate (beats/min) | 78 | 76 | -2 | -2.6% |
| Stroke Volume (mL) | 74.4 | 73.7 | -0.7 | -0.9% |
| Renal Blood Flow (mL/min) | 850 | 780 | -70 | -8.2% |
| Glomerular Filtration Rate (mL/min) | 105 | 92 | -13 | -12.4% |
Experimental Protocols of Early this compound Studies
The methodologies employed in the early 1960s laid the groundwork for understanding this compound's clinical effects. The following is a detailed description of a representative experimental protocol from that era.
2.1. Patient Selection and Preparation
-
Inclusion Criteria: Hospitalized patients with a confirmed diagnosis of essential hypertension were recruited for the study.
-
Washout Period: All previous antihypertensive medications were discontinued for a minimum of four weeks prior to the initiation of the study to establish a stable baseline blood pressure.
-
Dietary Control: Patients were maintained on a diet with a regular sodium intake to minimize dietary influences on blood pressure.
2.2. Drug Administration and Dosage
-
Route of Administration: this compound hydrochloride was administered orally.
-
Dosage Regimen: The initial dosage and any subsequent adjustments were determined based on the patient's blood pressure response, with a typical daily dose ranging from 12.5 to 200 mg.[1]
2.3. Hemodynamic Measurements
A comprehensive panel of hemodynamic parameters was assessed both before and after the treatment period.
-
Cardiac Output: Determined using the dye-dilution technique.
-
Intra-arterial Blood Pressure: Continuously monitored via a catheter placed in the brachial artery.
-
Renal Plasma Flow and Glomerular Filtration Rate: Assessed through clearance studies using para-aminohippurate and inulin, respectively.
-
Calculated Parameters: Total peripheral resistance and renal vascular resistance were calculated from the directly measured variables.
2.4. Study Design
The study followed a pre-post treatment design, where each patient served as their own control. Hemodynamic measurements were taken at baseline before the initiation of this compound therapy and then repeated after a therapeutic response in blood pressure was achieved.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key physiological pathways affected by this compound and a typical experimental workflow from the early clinical trials.
Signaling Pathway of this compound's Antihypertensive Action
Caption: Mechanism of this compound's antihypertensive effect.
Experimental Workflow of a 1960s Hypertension Clinical Trial
Caption: 1960s hypertension clinical trial workflow.
Concluding Remarks
The early studies on this compound were pivotal in establishing the therapeutic potential of monoamine oxidase inhibitors for hypertension. While effective in lowering blood pressure, primarily through a reduction in total peripheral resistance, its use was ultimately limited by significant side effects and the advent of safer antihypertensive agents. The methodologies developed during this era, however, contributed significantly to the standards of clinical research in cardiovascular pharmacology. This guide serves as a technical resource for understanding the foundational research that shaped the early landscape of hypertension treatment.
References
In Vitro Characterization of Pargyline's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Pargyline's enzymatic inhibition, focusing on its primary targets: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). This document outlines the quantitative inhibitory data, detailed experimental methodologies, and the signaling pathways affected by this compound's action.
Introduction to this compound
This compound is a propargylamine-based compound initially developed as an antihypertensive agent.[1] Its mechanism of action is rooted in the irreversible inhibition of enzymes crucial to neurotransmitter metabolism and epigenetic regulation.[2] While historically recognized as a non-selective MAO inhibitor with some preference for MAO-B, recent research has highlighted its activity against LSD1, a histone demethylase, opening new avenues for its therapeutic application, particularly in oncology.[3][4]
Quantitative Inhibition Data
This compound's inhibitory potency against its target enzymes is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes these values from various in vitro studies.
| Enzyme Target | Inhibitory Parameter | Reported Value (µM) | Notes |
| Monoamine Oxidase A (MAO-A) | Ki | 13 | This compound acts as an irreversible inhibitor.[5] |
| IC50 | 3.84 | Determined using an HTRF assay.[6] | |
| Monoamine Oxidase B (MAO-B) | Ki | 0.5 | Demonstrates a higher affinity for MAO-B over MAO-A.[5] |
| IC50 | 0.24 | Determined using an HTRF assay.[6] | |
| IC50 | 0.404 | Determined using a fluorescence-based assay with p-tyramine as the substrate.[7] | |
| Lysine-Specific Demethylase 1 (LSD1/KDM1A) | IC50 | >1000 (millimolar range) | This compound is considered a relatively weak inhibitor of LSD1 compared to its effects on MAO.[6] The inhibition of LSD1 by this compound has been observed in various cancer cell lines.[4][8] |
Mechanism of Enzymatic Inhibition
This compound functions as a mechanism-based, irreversible inhibitor of both MAO-A and MAO-B.[2][9] The propargyl group in this compound's structure is key to its inhibitory action. It forms a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site, leading to its inactivation.
While also capable of inhibiting LSD1, another FAD-dependent enzyme, its potency is significantly lower.[6][8] The inhibition of LSD1 by this compound has been shown to reduce the demethylation of histone H3 at lysine 4 and lysine 9 (H3K4 and H3K9), which can alter gene expression.[4]
Experimental Protocols
The in vitro characterization of this compound's inhibitory activity involves various biochemical and cell-based assays. Below are detailed methodologies for commonly employed techniques.
Determination of IC50 for MAO Inhibition (Fluorescence-Based Assay)
This protocol is adapted from a method for determining the IC50 of MAO inhibitors.[7]
Materials:
-
Human recombinant MAO-A or MAO-B enzyme
-
This compound hydrochloride
-
p-Tyramine (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplates
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in the assay buffer containing 10% DMSO.
-
In a 96-well plate, add 45 µL of MAO-A or MAO-B enzyme solution to each well.
-
Add 5 µL of the this compound dilutions to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the substrate (p-tyramine at a concentration close to its Km for the respective enzyme), Amplex Red, and HRP in the assay buffer.
-
Initiate the reaction by adding 50 µL of the reaction mixture to each well.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (excitation: 540 nm; emission: 590 nm) at multiple time points (e.g., every 5 minutes for 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for IC50 determination of this compound against MAO.
LSD1 Inhibition Assay (HTRF - Homogeneous Time-Resolved Fluorescence)
This protocol is based on a general method for assessing LSD1 activity.[6]
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me2)
-
S-adenosyl methionine (SAM) - cofactor
-
This compound
-
Europium cryptate-labeled anti-H3K4me1 antibody (donor)
-
XL665-conjugated streptavidin (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with stabilizers)
-
384-well low-volume white microplates
Procedure:
-
Enzyme and Inhibitor Incubation:
-
Add this compound dilutions and LSD1 enzyme to the wells of the microplate.
-
Incubate to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the demethylation reaction by adding the biotinylated H3K4me2 peptide substrate and SAM.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and add the detection reagents: a mixture of the Europium-labeled antibody and XL665-streptavidin.
-
Incubate to allow for antibody binding to the demethylated substrate and streptavidin binding to the biotin tag.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Europium) and 665 nm (FRET signal).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10^4.
-
Calculate the percentage of inhibition based on controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).
-
Determine the IC50 value as described for the MAO assay.
-
Signaling Pathways Affected by this compound Inhibition
Monoamine Oxidase Inhibition Pathway
This compound's inhibition of MAO-A and MAO-B in presynaptic neurons prevents the breakdown of monoamine neurotransmitters like dopamine and norepinephrine.[1][10] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing downstream signaling.
Caption: this compound inhibits MAO, increasing neurotransmitter levels.
LSD1 Inhibition and Epithelial-Mesenchymal Transition (EMT)
In the context of cancer, particularly prostate cancer, this compound's inhibition of LSD1 has been shown to affect the Epithelial-Mesenchymal Transition (EMT), a process involved in cancer cell migration and invasion.[3][4] By inhibiting LSD1, this compound prevents the demethylation of H3K9, which can lead to the re-expression of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and Vimentin.[3]
Caption: this compound inhibits LSD1, leading to the suppression of EMT.
Conclusion
This compound is a dual inhibitor of MAO and LSD1, with significantly greater potency against MAO, particularly the MAO-B isoform. Its irreversible, mechanism-based inhibition of these FAD-dependent enzymes has been well-characterized through various in vitro assays. The established protocols for determining its inhibitory constants and the understanding of its impact on key signaling pathways provide a solid foundation for further research into its therapeutic potential in both neurological disorders and oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of LSD1 by this compound inhibited process of EMT and delayed progression of prostate cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Pargyline Hydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of pargyline hydrochloride in experimental settings. This compound hydrochloride is an irreversible inhibitor of monoamine oxidase (MAO), with a preference for MAO-B, and is a valuable tool for studying the role of this enzyme in various physiological and pathological processes.
Solubility and Storage
Proper handling and storage of this compound hydrochloride are crucial for maintaining its stability and ensuring reproducible experimental results.
Solubility Data
This compound hydrochloride exhibits solubility in a range of common laboratory solvents. The following table summarizes the approximate solubility at room temperature. It is important to note that for some solvents, gentle heating or sonication may be required to achieve complete dissolution.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) at Max Solubility |
| Water | ~39-50[1][2][3] | ~200-255 |
| DMSO | ~20-39[2][4][5] | ~102-200 |
| Ethanol | ~30-39[2][4][5] | ~153-200 |
| PBS (pH 7.2) | ~5[4][5] | ~25.5 |
| DMF | ~20[4][5] | ~102 |
Note: The molecular weight of this compound hydrochloride is 195.69 g/mol .
Storage and Stability
-
Solid Form: this compound hydrochloride powder is stable for at least four years when stored at -20°C.[4][5]
-
Stock Solutions:
-
DMSO and Ethanol Stocks: Aliquot and store at -80°C for up to one year.[6] For short-term storage (up to one month), -20°C is acceptable.[6] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is recommended to prepare fresh aqueous solutions daily.[4] Do not store aqueous solutions for more than one day.
-
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound hydrochloride for subsequent dilution to working concentrations.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is advisable to use fresh DMSO as absorbed moisture can reduce solubility.[2]
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Experimental Workflow for this compound HCl Solution Preparation.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory activity of this compound hydrochloride on MAO-A and MAO-B. This protocol is adapted from fluorometric or luminescent MAO inhibitor screening assays.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound hydrochloride stock solution (e.g., 10 mM in DMSO)
-
MAO substrate (e.g., p-tyramine for a fluorometric assay or a luminogenic substrate for a luminescent assay)
-
Assay buffer (pH 7.4)
-
Detection reagent (e.g., horseradish peroxidase and a fluorogenic substrate, or a luciferin detection reagent)
-
96-well black, flat-bottom plates
-
Multichannel pipettor
-
Fluorescent or luminescent plate reader
Protocol:
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the this compound hydrochloride stock solution in DMSO or the appropriate solvent. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤ 1%).
-
Assay Procedure: a. To the wells of a 96-well plate, add the diluted this compound hydrochloride solutions. Include a vehicle control (assay buffer with the same final concentration of DMSO) and a positive control inhibitor if available (e.g., clorgyline for MAO-A). b. Add the diluted MAO-A or MAO-B enzyme solution to the wells containing the inhibitor. c. Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature or 37°C to allow the inhibitor to interact with the enzyme. d. Initiate the enzymatic reaction by adding the MAO substrate to all wells. e. Incubate the plate for the desired reaction time (e.g., 20-60 minutes) at room temperature or 37°C, protected from light. f. Stop the reaction and develop the signal by adding the detection reagent. g. Read the fluorescence or luminescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Subtract the background reading (wells with no enzyme) from all other readings. b. Calculate the percentage of inhibition for each this compound hydrochloride concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the this compound hydrochloride concentration and determine the IC50 value using a suitable non-linear regression analysis. This compound is an irreversible inhibitor of MAO-B with a Ki of 0.5 μM and for MAO-A with a Ki of 13 μM.[2][7][8]
Mechanism of Action and Signaling Pathway
This compound acts as an irreversible inhibitor of monoamine oxidases, which are enzymes located on the outer mitochondrial membrane. These enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, as well as other biogenic amines. By inhibiting MAO, this compound prevents the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic neuron and increased availability in the synapse. This compound shows a preference for inhibiting MAO-B.
Signaling Pathway of this compound HCl Action.
References
- 1. This compound 306-07-0 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound [drugcentral.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Assessing the Neuroprotective Potential of Pargyline: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical studies to evaluate the neuroprotective effects of Pargyline, a monoamine oxidase B (MAO-B) inhibitor. This document includes detailed experimental protocols for both in vitro and in vivo models relevant to neurodegenerative diseases, particularly Parkinson's disease. Furthermore, it outlines key signaling pathways implicated in this compound's mechanism of action and provides structured tables for the presentation of quantitative data.
Introduction to this compound and its Neuroprotective Rationale
This compound is an irreversible inhibitor of monoamine oxidase (MAO), with a notable selectivity for the MAO-B isoform.[1][2] MAO-B is a key enzyme in the degradation of dopamine in the brain.[3] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, a mechanism that has been historically utilized for the treatment of hypertension and explored for its potential in managing the motor symptoms of Parkinson's disease.[4]
Beyond its symptomatic effects, research suggests that this compound and other propargylamine-containing MAO-B inhibitors possess neuroprotective properties that are independent of MAO-B inhibition.[3][5] These effects are attributed to the propargylamine moiety and involve the modulation of anti-apoptotic signaling pathways, thereby offering a potential therapeutic strategy to slow the progression of neurodegenerative diseases.[3][6]
The following sections detail experimental approaches to rigorously assess these neuroprotective claims.
I. In Vitro Assessment of Neuroprotection
In vitro assays are fundamental for the initial screening and mechanistic evaluation of a compound's neuroprotective capabilities. The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant model for these studies due to its dopaminergic phenotype and susceptibility to neurotoxins that mimic aspects of Parkinson's disease pathology.
A. Cell Viability and Cytotoxicity Assays
Rationale: These assays quantify the ability of this compound to protect neuronal cells from toxin-induced cell death. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control group (e.g., DMSO).
-
Toxin Exposure: Induce neurotoxicity by adding a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, or 6-hydroxydopamine (6-OHDA). A typical concentration for MPP+ is 1.5 mM.[7]
-
Incubation: Incubate the cells with the toxin for an additional 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Data Presentation:
| This compound Conc. (µM) | Toxin | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| Vehicle Control | + | 45 ± 4.1 |
| 0.1 | + | 52 ± 3.8 |
| 1 | + | 65 ± 4.5 |
| 10 | + | 78 ± 3.9 |
| 100 | + | 85 ± 4.2 |
Table 1: Example data for this compound's protective effect against MPP+-induced toxicity in SH-SY5Y cells as measured by the MTT assay.
B. Neurite Outgrowth Assay
Rationale: Neurite outgrowth is crucial for neuronal development and regeneration. This assay assesses whether this compound can protect against toxin-induced neurite retraction or promote neurite extension, indicative of its neuro-restorative potential.
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Culture and Seeding: Plate SH-SY5Y cells or primary neurons on laminin-coated plates.
-
Differentiation (for SH-SY5Y): Induce differentiation into a neuronal phenotype by treating with retinoic acid (e.g., 10 µM) for several days.
-
Treatment: Treat the differentiated cells with this compound at various concentrations, followed by the addition of a neurotoxin (e.g., MPP+ or 6-OHDA).
-
Incubation: Incubate for 24-72 hours.
-
Immunostaining: Fix the cells and stain for neuronal markers such as β-III tubulin.
-
Imaging and Analysis: Acquire images using high-content imaging systems and analyze neurite length and branching using appropriate software.
-
Data Analysis: Quantify the average neurite length per neuron and the number of branches.
Data Presentation:
| Treatment | Average Neurite Length (µm/neuron) (Mean ± SD) |
| Control | 150 ± 12.5 |
| Toxin-treated | 65 ± 8.2 |
| Toxin + this compound (1 µM) | 95 ± 10.1 |
| Toxin + this compound (10 µM) | 120 ± 11.8 |
Table 2: Example data illustrating this compound's effect on neurite outgrowth in a neurotoxicity model.
II. In Vivo Assessment of Neuroprotection in Parkinson's Disease Models
In vivo models are essential for evaluating the therapeutic efficacy of a compound in a whole organism, taking into account its pharmacokinetic and pharmacodynamic properties. The MPTP and 6-OHDA rodent models are the most widely used for mimicking the dopaminergic neurodegeneration observed in Parkinson's disease.[8]
A. MPTP Mouse Model
Rationale: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, replicating a key pathological feature of Parkinson's disease.[8] This model is useful for testing the ability of this compound to prevent this neurodegeneration.
Experimental Protocol: MPTP Mouse Model
-
Animal Model: Use C57BL/6 mice, which are highly susceptible to MPTP.
-
This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses for a set period before and/or during MPTP administration.
-
MPTP Induction: Induce Parkinsonism by administering MPTP hydrochloride (e.g., 20-30 mg/kg, i.p.) for several consecutive days.[8]
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test (to assess motor coordination) and the open field test (to assess locomotor activity) at different time points after MPTP administration.
-
Neurochemical Analysis: Euthanize the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum.
B. 6-OHDA Rat Model
Rationale: 6-hydroxydopamine (6-OHDA) is another neurotoxin that selectively destroys catecholaminergic neurons.[9] Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or striatum of rats creates a rotational behavior model that is sensitive to dopaminergic drugs.
Experimental Protocol: 6-OHDA Rat Model
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
This compound Treatment: Administer this compound systemically before and after the 6-OHDA lesion.
-
6-OHDA Lesioning: Perform stereotaxic surgery to unilaterally inject 6-OHDA into the MFB or striatum.
-
Rotational Behavior: Assess rotational asymmetry induced by apomorphine or amphetamine. A reduction in rotations in the this compound-treated group compared to the vehicle group suggests a neuroprotective effect.
-
Histological and Neurochemical Analysis: As described for the MPTP model, perform TH immunohistochemistry and HPLC analysis of dopamine levels.
Data Presentation:
| Treatment Group | Rotarod Latency (s) (Mean ± SD) | Striatal Dopamine (% of Control) (Mean ± SD) | SNc TH+ Neurons (% of Control) (Mean ± SD) |
| Saline + Saline | 180 ± 20 | 100 ± 10 | 100 ± 8 |
| Saline + MPTP | 60 ± 15 | 35 ± 7 | 40 ± 9 |
| This compound + MPTP | 120 ± 18 | 65 ± 9 | 70 ± 11 |
Table 3: Example of quantitative data from an in vivo MPTP mouse model study.
| Treatment Group | Apomorphine-Induced Rotations (turns/min) (Mean ± SD) |
| Sham | 0.5 ± 0.2 |
| 6-OHDA + Vehicle | 7.8 ± 1.5 |
| 6-OHDA + this compound | 3.2 ± 1.1 |
Table 4: Example of quantitative data from an in vivo 6-OHDA rat model study.
III. Mechanistic Insights: Signaling Pathways
Understanding the molecular mechanisms underlying this compound's neuroprotective effects is crucial for its development as a therapeutic agent. Key pathways to investigate include the intrinsic apoptotic pathway and pro-survival signaling cascades.
A. Anti-Apoptotic Signaling Pathway
Rationale: this compound, through its propargylamine structure, is thought to exert anti-apoptotic effects by modulating the expression of the Bcl-2 family of proteins.[6] Bcl-2 is an anti-apoptotic protein, while Bax is a pro-apoptotic protein. An increased Bcl-2/Bax ratio is indicative of a shift towards cell survival.
Experimental Approach:
-
Western Blotting: Analyze the protein expression levels of Bcl-2, Bax, and cleaved caspase-3 in cell lysates from in vitro experiments or brain tissue from in vivo studies. A decrease in cleaved caspase-3, the executioner caspase, would further support an anti-apoptotic effect.
-
Quantitative PCR (qPCR): Measure the mRNA levels of Bcl-2 and Bax to determine if this compound's effects are regulated at the transcriptional level.
Data Presentation:
| Treatment | Bcl-2/Bax Ratio (Fold Change) | Cleaved Caspase-3 Level (Fold Change) |
| Control | 1.0 | 1.0 |
| Toxin-treated | 0.4 | 3.5 |
| Toxin + this compound | 0.9 | 1.5 |
Table 5: Example data on the modulation of apoptotic markers by this compound.
Signaling Pathway Diagram:
B. Pro-Survival Signaling: The PI3K/Akt Pathway
Rationale: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[10] Activation of this pathway has been shown to be neuroprotective in various models of neurodegeneration.[10] While direct evidence for this compound is still emerging, other MAO-B inhibitors like rasagiline have been shown to activate this pathway.
Experimental Approach:
-
Western Blotting: Assess the phosphorylation status of Akt (at Ser473) and its downstream targets, such as GSK3β (at Ser9), as markers of pathway activation. An increase in the ratio of phosphorylated to total protein indicates activation.
Signaling Pathway Diagram:
IV. Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of this compound's neuroprotective effects.
Conclusion
This document provides a framework for the systematic evaluation of this compound's neuroprotective effects. By employing a combination of robust in vitro and in vivo models, and by investigating the underlying molecular mechanisms, researchers can generate the comprehensive data package required to validate the therapeutic potential of this compound for neurodegenerative diseases. The provided protocols and data presentation formats are intended to serve as a guide and should be adapted and optimized for specific experimental conditions and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological aspects of the neuroprotective effects of irreversible MAO-B inhibitors, selegiline and rasagiline, in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PathWhiz [smpdb.ca]
- 5. Monoamine oxidase B inhibitors as neuroprotectants against Parkinson's disease [rasagiline.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pargyline in Combination with L-DOPA in Parkinson's Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms. The gold-standard treatment for PD is L-DOPA, a precursor to dopamine.[1] However, long-term L-DOPA therapy is often complicated by the development of motor fluctuations and dyskinesias.[2] Monoamine oxidase-B (MAO-B) inhibitors, such as Pargyline, represent a key therapeutic strategy to enhance and prolong the efficacy of L-DOPA.[3] MAO-B is a crucial enzyme in the degradation of dopamine in the brain. By inhibiting this enzyme, this compound increases the synaptic availability of dopamine derived from L-DOPA, potentially allowing for a reduction in L-DOPA dosage and mitigating its long-term side effects.[3]
These application notes provide a detailed overview of the preclinical evaluation of this compound in combination with L-DOPA in rodent models of Parkinson's disease, focusing on the widely used 6-hydroxydopamine (6-OHDA) lesion model. Included are summaries of key quantitative data, detailed experimental protocols for replicating these studies, and diagrams illustrating the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound (or analogous MAO-B inhibitors) in combination with L-DOPA on motor behavior and neurochemical outcomes in 6-OHDA-lesioned rodent models of Parkinson's disease.
Table 1: Effect of MAO-B Inhibitor and L-DOPA Combination on Rotational Behavior in 6-OHDA-Lesioned Rats
| Treatment Group | Drug and Dose | Contralateral Rotations (turns/min) | Reference |
| 6-OHDA + Vehicle | Saline | ~0 | Fozard et al. |
| 6-OHDA + L-DOPA/Carbidopa | 25/6.25 mg/kg | 5.5 ± 1.0 | Fozard et al. |
| 6-OHDA + MAO-B Inhibitor + L-DOPA/Carbidopa | MDL 72145 (0.1 mg/kg) + L-DOPA/Carbidopa (25/6.25 mg/kg) | 12.0 ± 1.5* | Fozard et al. |
*p < 0.05 compared to L-DOPA/Carbidopa alone. Data are presented as mean ± SEM. MDL 72145 is a selective, irreversible MAO-B inhibitor, functionally analogous to this compound.
Table 2: Effect of MAO-B Inhibitor on L-DOPA-Derived Extracellular Dopamine in the Striatum of 6-OHDA-Lesioned Rats
| Treatment Group | Peak Extracellular Dopamine (% of baseline) | Fold Increase vs. L-DOPA alone | Reference |
| 6-OHDA + L-DOPA | ~1000% | 1.0 | Finberg et al. |
| 6-OHDA + Rasagiline + L-DOPA | ~1800% | 1.8 | Finberg et al. |
Rasagiline is a selective, irreversible MAO-B inhibitor, functionally analogous to this compound.
Signaling Pathway and Metabolism
The combination therapy of this compound and L-DOPA targets the core neurochemical deficit in Parkinson's disease. The following diagram illustrates the mechanism of action.
Caption: Mechanism of this compound and L-DOPA combination therapy.
Experimental Workflow
A typical preclinical study to evaluate the efficacy of this compound and L-DOPA involves several key stages, from the creation of the animal model to behavioral and neurochemical analysis.
Caption: Workflow for a preclinical study of this compound and L-DOPA.
Experimental Protocols
Unilateral 6-OHDA Lesion Model in Rats
This protocol describes the induction of a unilateral lesion of the nigrostriatal dopamine pathway, a standard model for Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley rats (200-250g)
-
6-hydroxydopamine (6-OHDA) hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Desipramine and this compound
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic frame
-
10 µL Hamilton syringe with a 26-gauge needle
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µL. Keep the solution on ice and protected from light.
-
Animal Preparation:
-
Thirty minutes prior to surgery, pre-treat the rat with Desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA uptake.
-
Anesthetize the rat and place it in the stereotaxic frame.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma.
-
Drill a small hole over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: AP: -2.2 mm, ML: +1.5 mm, DV: -8.0 mm from the dura.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture the incision and allow the animal to recover in a warm cage.
-
Provide post-operative analgesics as required and monitor the animal's weight and well-being.
-
Allow a recovery period of at least 2-3 weeks before behavioral testing.
-
Drug-Induced Rotational Behavior
This test is used to quantify the extent of the unilateral dopamine lesion and to assess the motor effects of dopaminergic drugs.
Materials:
-
A circular test arena (rotometer)
-
Automated rotation-counting system or manual observation
-
L-DOPA methyl ester and Benserazide (peripheral DOPA decarboxylase inhibitor)
-
This compound hydrochloride
Procedure:
-
Habituation: Place the rat in the test arena for a habituation period of 10-15 minutes before drug administration.
-
Drug Administration:
-
Administer this compound (or other MAO-B inhibitor) at the desired dose (e.g., 2 mg/kg, i.p.) 30 minutes before L-DOPA.
-
Administer L-DOPA (e.g., 25 mg/kg, i.p.) in combination with Benserazide (e.g., 6.25 mg/kg, i.p.).
-
-
Data Collection:
-
Immediately after L-DOPA administration, place the rat in the rotometer.
-
Record the number of full 360° turns in the contralateral direction (away from the lesioned side) for 60-90 minutes.
-
Data is typically expressed as net contralateral turns per minute.
-
L-DOPA-Induced Dyskinesia (LID) Assessment
This protocol is for inducing and scoring abnormal involuntary movements (AIMs) that model L-DOPA-induced dyskinesias.
Materials:
-
Transparent observation cages
-
Video recording equipment (optional but recommended)
-
L-DOPA and Benserazide
-
This compound
Procedure:
-
Induction of Dyskinesia:
-
Following the confirmation of a successful 6-OHDA lesion, treat the rats daily with L-DOPA (e.g., 6 mg/kg, i.p.) and Benserazide (e.g., 12 mg/kg, i.p.) for 2-3 weeks. This chronic treatment regimen induces a gradual development of AIMs.
-
-
AIMs Scoring Session:
-
On the test day, administer this compound followed by the L-DOPA/Benserazide injection.
-
Place the rat in the observation cage.
-
At regular intervals (e.g., every 20 minutes for 2-3 hours), observe the rat for 1 minute and score the severity of AIMs.
-
-
Scoring Scale:
-
AIMs are typically categorized into three subtypes:
-
Limb: Dystonic or choreiform movements of the forelimb contralateral to the lesion.
-
Axial: Dystonic posturing or twisting of the neck and trunk.
-
Orolingual: Repetitive, purposeless movements of the mouth, jaw, and tongue.
-
-
Each subtype is scored on a severity scale from 0 to 4:
-
0: Absent
-
1: Occasional (present for <50% of the observation time)
-
2: Frequent (present for >50% of the observation time)
-
3: Continuous but interrupted by sensory stimuli
-
4: Continuous and not interrupted by sensory stimuli
-
-
The total AIMs score is the sum of the scores for each subtype.
-
Conclusion
The combination of this compound with L-DOPA represents a clinically relevant strategy for the management of Parkinson's disease. Preclinical evaluation in rodent models, particularly the 6-OHDA-lesioned rat, is a critical step in understanding the efficacy and potential side effects of this combination therapy. The protocols and data presented here provide a framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of MAO-B inhibitors in conjunction with L-DOPA for the treatment of Parkinson's disease.
References
- 1. Spontaneous locomotor activity and L-DOPA-induced dyskinesia are not linked in 6-OHDA parkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
Troubleshooting & Optimization
Overcoming Pargyline solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pargyline. The information is designed to address common challenges, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its common form for research?
This compound is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). For research purposes, it is most commonly available as this compound hydrochloride, a crystalline solid.[1] This salt form generally exhibits better solubility in aqueous solutions compared to the free base.
Q2: What is the aqueous solubility of this compound hydrochloride?
The aqueous solubility of this compound hydrochloride can vary depending on the specific conditions. Commercially available data indicates the following approximate solubilities:
It is important to note that these values can be influenced by factors such as temperature, pH, and the presence of other solutes.
Q3: I am having trouble dissolving this compound hydrochloride in an aqueous buffer. What can I do?
If you are encountering difficulties dissolving this compound hydrochloride, consider the following troubleshooting steps:
-
Gentle Heating: Warming the solution to 37°C can help increase the dissolution rate.[4]
-
Sonication: Using an ultrasonic bath can aid in breaking down powder agglomerates and enhance solubilization.[5]
-
pH Adjustment: this compound is a weak base with a pKa of 8.05.[6][7] Therefore, its solubility is pH-dependent. Lowering the pH of the aqueous solution will increase its solubility.
-
Use of Co-solvents: For preparing stock solutions at higher concentrations, consider using organic solvents like DMSO, ethanol, or DMF.[1][3]
Q4: What is the stability of this compound in aqueous solutions?
Aqueous solutions of this compound hydrochloride are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment.[1] If you have prepared a stock solution in an organic solvent, it can be stored at -20°C for up to one month or at -80°C for up to six months.[8][9] Always aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffer.
-
Cause: This "fall-out" is common when a concentrated solution in an organic solvent is diluted into an aqueous medium where the compound is less soluble.
-
Solution:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Use a co-solvent in the final solution: Including a small percentage of a water-miscible organic solvent (e.g., <1% DMSO) in your final aqueous solution can help maintain solubility. However, always perform a vehicle control to account for any effects of the solvent on your experiment.
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution, adding the stock solution to the aqueous buffer in smaller increments while vortexing.
-
Issue 2: Inconsistent results in cell-based assays.
-
Cause: This could be due to the degradation of this compound in the cell culture medium or interactions with media components. This compound can be metabolized by cells in culture.[2]
-
Solution:
-
Prepare fresh solutions: Always use freshly prepared this compound solutions for your experiments.
-
Minimize exposure to light and air: Protect your this compound solutions from light and purge the solvent with an inert gas before preparing stock solutions to minimize oxidative degradation.[1]
-
Consider media components: Be aware that some components in your cell culture medium could potentially interact with this compound. If you suspect this, you may need to test different media formulations.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Source |
| Water | 50 | [2] |
| PBS (pH 7.2) | 5 | [1][3] |
| Ethanol | 30 | [1][3] |
| DMSO | 20 - 100 | [1][3][4][5][10] |
| DMF | 20 | [1][3] |
Note: The reported solubility in DMSO varies across different suppliers. It is recommended to start with a lower concentration and use gentle heating or sonication if needed.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound hydrochloride required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 195.69 g/mol ).
-
Weigh the calculated amount of this compound hydrochloride and place it in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Once completely dissolved, the stock solution can be stored at -20°C or -80°C in small aliquots.
Protocol 2: Preparation of a 1 mM this compound Hydrochloride Working Solution in Aqueous Buffer for Cell Culture
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Warm the 10 mM this compound hydrochloride stock solution to room temperature.
-
In a sterile microcentrifuge tube, add the required volume of the sterile aqueous buffer.
-
While vortexing the buffer, add the appropriate volume of the 10 mM stock solution to achieve a final concentration of 1 mM. For example, to make 1 mL of a 1 mM working solution, add 100 µL of the 10 mM stock to 900 µL of buffer.
-
Ensure the final concentration of DMSO is low enough to not affect your cells (typically <0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Experimental workflow for preparing this compound hydrochloride solutions.
Caption: Logical relationship between pH and this compound solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Fate of the monoamine oxidase inhibitor this compound in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
Technical Support Center: Pargyline Administration in Animal Models
Welcome to the technical support center for researchers utilizing Pargyline in pre-clinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected side effects observed in various animal models. All data is presented in a clear, comparative format, and detailed experimental protocols are provided for key findings.
Frequently Asked Questions (FAQs)
Q1: We observed significant central nervous system (CNS) excitation in our rodent models after co-administering this compound and methyldopa. Is this a known interaction?
A1: Yes, this is a documented and potentially fatal interaction. The combination of this compound and methyldopa can lead to intense CNS excitation, resembling an amphetamine overdose.[1] This is thought to occur because this compound, a monoamine oxidase (MAO) inhibitor, prevents the breakdown of methyldopa metabolites like α-methyldopamine and α-methylnorepinephrine. These metabolites act as potent releasing agents for catecholamines, leading to excessive neuronal firing.
Q2: Our study involves alcohol administration following this compound treatment in mice, and we've noted signs of alcohol intolerance. What could be the underlying mechanism?
A2: this compound can induce a disulfiram-like reaction with alcohol.[1] This is due to the inhibition of aldehyde dehydrogenase (ALDH) by a this compound metabolite, propiolaldehyde.[2] This inhibition leads to an accumulation of acetaldehyde, the primary toxic metabolite of ethanol, causing adverse effects.
Q3: We are using this compound in a neurotoxicity model with MPTP in mice and have observed a surprising depletion of heart norepinephrine that is not prevented by this compound, while brain catecholamines are protected. Why is there a differential effect?
A3: This is a known paradoxical effect. This compound, a monoamine oxidase B (MAO-B) inhibitor, prevents the conversion of MPTP to its toxic metabolite MPP+ in the brain, thereby protecting dopaminergic neurons.[3][4] However, the mechanism of MPTP-induced cardiac norepinephrine depletion appears to be different and may not be dependent on MPP+ formation.[3] this compound does not prevent this cardiac side effect.[3]
Q4: In our study with obese mice, we have seen unexpected changes in food intake and body weight with this compound. Is this a reported side effect?
A4: Yes, this compound has been shown to have complex effects on feeding behavior in mice, which can differ based on the metabolic state of the animal. Acute administration in normal-weight mice can cause a temporary decrease in food intake, while this effect is not observed in obese (ob/ob) mice.[1] However, chronic weekly injections of this compound in combination with the MAO-A inhibitor clorgyline have been shown to cause a persistent decrease in both food intake and body weight in obese mice, an effect that was not seen in normal-weight mice.[1]
Q5: We are investigating the effects of this compound on melatonin synthesis in rats and have found an unexpected increase in N-acetyltransferase (NAT) activity. What could be the cause?
A5: this compound has been shown to interact with beta-adrenergic receptors in the rat pineal gland, leading to an increase in NAT activity and melatonin content.[5][6] This effect is independent of its MAO-inhibiting properties and appears to be a direct or indirect stimulation of the beta-adrenergic signaling pathway.[5]
Troubleshooting Guides
Issue: Unexpected Cardiovascular Effects - Orthostatic Hypotension
Symptom: A significant drop in blood pressure upon standing or tilting in animal models treated with this compound.
Possible Cause: Orthostatic hypotension is a prominent side effect of this compound.[1] This is related to its mechanism of action as an MAO inhibitor, which leads to an accumulation of norepinephrine in adrenergic tissues.[1] While the exact mechanism of its hypotensive effect is not fully understood, it may involve the action of "false neurotransmitters" or an increase in N-acetylserotonin.[1]
Troubleshooting Steps:
-
Monitor Blood Pressure: Implement continuous blood pressure monitoring, especially during postural changes (e.g., using a tilt table for rodents).
-
Dose Adjustment: Consider a dose-response study to determine the minimal effective dose with the least hypotensive effect.
-
Control for Confounding Factors: Ensure that other experimental factors (e.g., anesthesia, stress) are not contributing to the observed hypotension.
Issue: Hypertensive Crisis
Symptom: A sudden and severe increase in blood pressure.
Possible Cause: This is a critical and well-documented adverse effect of MAO inhibitors like this compound when administered with sympathomimetic agents or tyramine-rich foods.[1] Tyramine, normally metabolized by MAO, can cause a massive release of norepinephrine, leading to a hypertensive crisis.
Troubleshooting Steps:
-
Strict Dietary Control: Ensure animal diets are free of tyramine-containing ingredients (e.g., aged cheeses, certain processed meats).
-
Avoid Co-administration of Sympathomimetics: Do not administer drugs such as amphetamines, ephedrine, or other norepinephrine-releasing agents concurrently with this compound.
-
Emergency Protocol: Have a protocol in place for managing a hypertensive crisis, which may include the administration of alpha-blockers like phentolamine.
Quantitative Data Summary
| Side Effect | Animal Model | This compound Dose | Key Quantitative Finding | Reference |
| Ethanol-Induced Acetaldehyde Accumulation | Swiss-Webster Mice | 100 mg/kg i.p. | Blood acetaldehyde levels increased to a mean of 20 µg/ml (compared to <1 µg/ml in controls) after ethanol administration. | [7] |
| Decreased Food Intake (Chronic) | Obese (ob/ob) Mice | Weekly injections (dose not specified) with clorgyline | A persistent 12% decrease in food intake and body weight. | [1] |
| Increased Pineal NAT Activity | Rats | Not specified | This compound injection increased N-acetyltransferase (NAT) activity. | [5] |
| Failure to Prevent Cardiac Norepinephrine Depletion | Mice | Not specified | Did not prevent the depletion of heart norepinephrine 24 hours after a single dose of MPTP. | [3] |
Detailed Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Ethanol Metabolism in Mice
This protocol is based on the study by DeMaster et al. (1983).[7]
-
Animals: Male Swiss-Webster mice.
-
This compound Administration: Administer this compound hydrochloride (100 mg/kg) intraperitoneally (i.p.).
-
Ethanol Administration: After a specified time (e.g., 15 minutes, 2 hours, or 5 hours) following this compound injection, administer ethanol (4 g/kg, i.p.).
-
Blood Collection: At a designated time point after ethanol administration, collect blood samples.
-
Acetaldehyde Measurement: Determine blood acetaldehyde concentrations using a suitable method, such as gas chromatography.
-
Control Groups: Include control groups receiving saline instead of this compound, and saline instead of ethanol to establish baseline levels.
Protocol 2: Investigation of this compound's Interaction with Pineal Beta-Adrenergic Receptors in Rats
This protocol is based on the study by King et al. (1982).[5]
-
Animals: Male rats. For specific experimental arms, superior cervical ganglionectomy (SCGX) can be performed to remove sympathetic input to the pineal gland.
-
Drug Administration:
-
Administer this compound via injection.
-
In a separate group, co-administer the beta-blocker propranolol with this compound to determine if the effects are mediated by beta-adrenergic receptors.
-
To investigate the role of serotonin, another group can be pre-treated with the tryptophan hydroxylase inhibitor para-chlorophenylalanine (PCPA).
-
-
Tissue Collection: At a specified time after injections, euthanize the animals and collect the pineal glands.
-
Enzyme and Hormone Assays:
-
Measure N-acetyltransferase (NAT) activity using a radioenzymatic assay.
-
Measure melatonin content using radioimmunoassay (RIA).
-
-
Control Groups: Include vehicle-injected control groups for comparison.
Visualizations
Caption: this compound's metabolite inhibits ALDH, leading to toxic acetaldehyde buildup.
Caption: this compound stimulates beta-adrenergic receptors, increasing melatonin synthesis.
Caption: Workflow for investigating unexpected side effects of this compound in animal models.
References
- 1. Effect of the monoamine oxidase inhibitors clorgyline and this compound on the hyperphagia of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of propiolaldehyde and other metabolites in the this compound inhibition of rat liver aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different effects of monoamine oxidase inhibition on MPTP depletion of heart and brain catecholamines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents MPTP-induced parkinsonism in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between this compound, a monoamine oxidase inhibitor, and beta-adrenergic receptors in the rat pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. The effect of this compound and other monoamine oxidase inhibitors on blood acetaldehyde levels in ethanol-intoxicated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pargyline injection volume and frequency
Welcome to the technical support center for Pargyline administration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing injection volume and frequency, as well as to offer troubleshooting advice for common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an irreversible inhibitor of monoamine oxidase (MAO), with a preference for MAO-B over MAO-A.[1] By inhibiting MAO, this compound prevents the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to their increased availability in the synaptic cleft. This mechanism underlies its historical use as an antihypertensive agent and its investigation for various neurological and psychiatric disorders.
Q2: How should I prepare a this compound solution for injection?
A2: this compound hydrochloride is soluble in various solvents. For in vivo experiments, a common approach is to first create a stock solution in a suitable organic solvent like DMSO and then dilute it with a vehicle such as saline or PBS.[2][3] A recommended formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3] It is crucial to ensure the final concentration of the organic solvent is low to avoid physiological effects.[2] Always prepare fresh working solutions for injection and consider sterile filtering.[3][4]
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: this compound hydrochloride powder should be stored at -20°C for long-term stability (≥ 4 years).[2] Stock solutions in organic solvents can be stored at -80°C for up to a year or at -20°C for up to one month.[5] Aqueous solutions are not recommended for storage for more than one day.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[5]
Q4: What are the common routes of administration for this compound in animal models?
A4: The most common routes of administration for this compound in research animals are intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.). The choice of administration route depends on the specific experimental goals, the desired pharmacokinetic profile, and the animal model being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution during injection | - Low temperature of the solution or vehicle.- High concentration of this compound.- Inadequate mixing of the solution. | - Warm the this compound solution and the vehicle to 37°C before mixing and injection.[3]- Use sonication to aid dissolution.[3]- Prepare a more dilute solution if possible.- Ensure thorough vortexing of the final solution before drawing it into the syringe. |
| Animal exhibits signs of hypertensive crisis (e.g., sudden increase in blood pressure, tachycardia, agitation) | - this compound's inhibition of MAO can lead to an accumulation of pressor amines, especially if the animal has been exposed to tyramine-containing food or other sympathomimetic agents.[6] | - Immediately cease administration of any further substances.- Monitor blood pressure and heart rate continuously if possible.- In a research setting, administration of an alpha-adrenergic blocker like phentolamine can be considered, though this should be part of an approved experimental protocol.- For future experiments, ensure the animals' diet is free from tyramine-rich components. |
| Unexpected behavioral changes in animals (e.g., hyperactivity, sedation) | - this compound can have dose-dependent effects on locomotor activity.[1]- The observed effect may be related to the specific animal model or the experimental conditions. | - Carefully document all behavioral changes and correlate them with the administered dose and timing.- Conduct dose-response studies to determine the optimal dose for the desired effect with minimal side effects.- Consider including a wider range of behavioral assessments in your experimental design. |
| Inconsistent experimental results | - Instability of the prepared this compound solution.- Variability in injection technique.- Animal-to-animal variability. | - Always use freshly prepared solutions for injection.[4]- Ensure all personnel are thoroughly trained and consistent in their injection technique.- Increase the number of animals per group to account for biological variability.- Ensure consistent environmental conditions for all animals. |
Quantitative Data on this compound Injection Parameters
| Animal Model | Dose | Injection Volume | Frequency | Route of Administration | Solvent/Vehicle | Application | Reference |
| Rat (Sprague-Dawley) | 75 mg/kg | Not specified | Single dose | i.p. | Not specified | Study of extracellular dopamine levels | [7] |
| Rat (Spontaneously Hypertensive) | 10 mg/kg | Not specified | Single dose | i.v. | Not specified | Blood pressure regulation study | [4] |
| Mouse (Swiss-Webster) | 20-100 mg/kg | Not specified | Single dose | i.p. | Not specified | Study of blood acetaldehyde levels | [8] |
| Mouse (C57BL/6J) | 50 mg/kg | Not specified | Daily for 8 days | Not specified | Saline | Alcohol selection study | [9] |
| Mouse (ob/ob) | Not specified | Not specified | Weekly injections | Not specified | Not specified | Hyperphagia study | [10] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Rats for Neurochemical Studies
Objective: To administer this compound to rats to study its effects on brain monoamine levels.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile 1 ml syringes with 25-27 gauge needles
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 100 mg/ml).
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 75 mg/kg dose in a 300g rat, you would need 22.5 mg. If injecting 1 ml/kg, the final concentration would be 22.5 mg/ml). Ensure the final DMSO concentration is minimal.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Sterile filter the final solution before injection.
-
-
Animal Handling and Injection:
-
Weigh the rat to determine the precise injection volume.
-
Gently restrain the rat.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle, aspirate to ensure no fluid is drawn back, and then slowly inject the this compound solution.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Intravenous (i.v.) Injection of this compound in Spontaneously Hypertensive Rats (SHR) for Cardiovascular Studies
Objective: To administer this compound to SHR to assess its effect on blood pressure.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Sterile 1 ml syringes with appropriate gauge needles for tail vein injection (e.g., 27-30 gauge)
-
Restraining device for rats
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Solution Preparation:
-
Dissolve this compound hydrochloride directly in sterile saline to the desired final concentration (e.g., 10 mg/ml for a 10 mg/kg dose with an injection volume of 1 ml/kg).
-
Ensure the solution is clear and free of particulates.
-
-
Animal Handling and Injection:
-
Place the rat in a restraining device.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal's blood pressure and overall condition.
-
Visualizations
Caption: this compound's mechanism of action in the neuron.
Caption: A typical experimental workflow for this compound injection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. apexbt.com [apexbt.com]
- 8. The effect of this compound and other monoamine oxidase inhibitors on blood acetaldehyde levels in ethanol-intoxicated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of alcohol selection by this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Effect of the monoamine oxidase inhibitors clorgyline and this compound on the hyperphagia of obese mice. [scholars.duke.edu]
Pargyline Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pargyline in solution for long-term experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] this compound hydrochloride, the salt form, is also soluble in water, ethanol, and PBS (pH 7.2).[4][5] For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][6]
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: The stability of this compound stock solutions is highly dependent on the storage temperature. For long-term storage, it is recommended to store aliquots in a sealed container away from moisture.[6] To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots.[1]
Q3: How should I prepare working solutions from a stock solution for my experiments?
A3: For in vitro experiments, it is advisable to dilute the DMSO stock solution with your culture medium or buffer.[2] It is critical to ensure the final concentration of DMSO in your experiment does not exceed 0.1% to avoid solvent-induced artifacts.[2] For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use.[6]
Q4: Can I store this compound in its powdered form?
A4: Yes, in its pure, solid form, this compound is stable for up to three years when stored at -20°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when preparing working solution. | This compound may have limited solubility in aqueous solutions, especially at higher concentrations. The addition of a DMSO stock solution to a cold aqueous buffer can cause the compound to precipitate. | Gently warm both the stock solution and the diluent (e.g., PBS, saline, or culture medium) to 37°C before mixing.[1][2] Sonication can also aid in redissolving the precipitate.[1][2][6] Prepare the working solution fresh and use it immediately.[6] |
| Inconsistent experimental results over time. | This could be due to the degradation of the this compound stock solution from improper storage or repeated freeze-thaw cycles. | Always aliquot your stock solution into single-use vials to avoid repeated temperature fluctuations.[1] Ensure the stock solution has not been stored beyond the recommended duration for the given temperature (see stability table above). Prepare fresh stock solutions regularly. |
| Unexpected biological effects observed in cell culture experiments. | The concentration of the solvent (e.g., DMSO) in the final working solution may be too high, causing cellular toxicity. | Ensure the final concentration of DMSO in your cell culture medium is 0.1% or less.[2] It is good practice to run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess any potential effects of the solvent on the cells.[2] |
| Reduced efficacy of this compound in in vivo studies. | Working solutions for in vivo experiments may have degraded if prepared in advance and stored. | It is highly recommended to prepare working solutions for in vivo administration fresh on the day of the experiment.[6] |
Quantitative Data Summary
This compound Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (628.02 mM) | Sonication may be required.[1] |
| DMSO | 30 mg/mL (188.41 mM) | Sonication is recommended.[2] |
| DMSO (for hydrochloride salt) | 39 mg/mL (199.29 mM) | Use fresh DMSO as absorbed moisture can reduce solubility.[3] |
| Water (for hydrochloride salt) | 50 mg/mL | [4] |
| Ethanol (for hydrochloride salt) | 30 mg/mL | [5] |
| PBS (pH 7.2) (for hydrochloride salt) | 5 mg/mL | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (15.70 mM) | A clear solution can be achieved.[6] |
This compound Stock Solution Stability
| Storage Temperature | Duration | Solvent |
| -20°C | 1 month | General stock solution[1][6] |
| -80°C | 6 months | General stock solution[1][6] |
| -80°C | 1 year | In solvent[2][3] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1] Gentle warming to 37°C can also be applied.[1]
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protected, and tightly sealed vials.
-
Storage: Store the aliquots at -80°C for up to 6 months.[1][6]
Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound stock solution preparation workflow.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. synthetic, 98% (TLC), MAO-B inhibitor, powder or crystals | Sigma-Aldrich [sigmaaldrich.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Navigating the Nuances of Pargyline Response: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for addressing the inherent variability in animal response to Pargyline. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), structured data, and standardized experimental protocols to enhance the reproducibility and reliability of your research.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked questions (FAQs)
This section addresses common questions encountered during the use of this compound in animal research.
Q1: What is the primary mechanism of action of this compound?
This compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[1] By inhibiting these enzymes, this compound prevents the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to their accumulation in the brain and other tissues.[1]
Q2: Why do I observe significant variation in the behavioral or physiological responses to this compound between different animals of the same species?
Variability in response to this compound, even within the same species, can be attributed to several factors:
-
Genetic Differences: Variations in the genes encoding for metabolizing enzymes, such as cytochrome P450s (CYP2E1 is involved in this compound metabolism) and flavin-containing monooxygenases (FMOs), can lead to differences in drug metabolism and clearance.[1]
-
Age: The expression and activity of metabolizing enzymes can change with age, potentially altering this compound's efficacy and side-effect profile.[2]
-
Sex: Sex-based differences in the expression of metabolizing enzymes have been reported, which can lead to different pharmacokinetic and pharmacodynamic responses between male and female animals.
-
Gut Microbiome: The composition of the gut microbiota can influence drug metabolism, and variations in microbial populations between animals may contribute to differing responses.
-
Diet: The presence of tyramine in the diet can lead to a hypertensive crisis, known as the "cheese reaction," in animals treated with MAOIs like this compound.[1] It is crucial to maintain a controlled, tyramine-free diet for experimental animals.
Q3: Are there known drug interactions with this compound that I should be aware of?
Yes, this compound has the potential for serious drug interactions. Co-administration with sympathomimetic agents like amphetamine and ephedrine can cause a hypertensive crisis.[1] Additionally, interactions with other antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs), can lead to serotonin syndrome. Caution should also be exercised when co-administering this compound with opioids and certain anesthetics.
Q4: How long does it take for the effects of this compound to become apparent, and how long do they last?
This compound is an irreversible inhibitor, meaning that the inhibition of MAO lasts until new enzyme is synthesized. The recovery of MAO activity can take several days to weeks.[3] However, the acute pharmacological effects, such as changes in neurotransmitter levels, can be observed within hours of administration.[4] The duration of the antihypertensive effect has been observed to persist for up to 48 hours in spontaneously hypertensive rats.[5]
Q5: What are the best practices for storing and handling this compound?
This compound hydrochloride is typically a white crystalline solid. It should be stored in a cool, dry place, protected from light. For creating stock solutions, it is often dissolved in saline or other appropriate vehicles. It's recommended to prepare fresh solutions for each experiment to ensure stability and potency.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments involving this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in behavioral data between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., incorrect volume, improper technique).2. Genetic heterogeneity within the animal colony.3. Variations in diet, particularly tyramine content.4. Uncontrolled environmental stressors.5. Sex or age differences not accounted for. | 1. Ensure all personnel are thoroughly trained in the administration technique. Use calibrated equipment for dosing.2. If possible, use inbred strains to minimize genetic variability.3. Provide a standardized, tyramine-free diet to all animals.4. Maintain consistent housing conditions, handling procedures, and testing times.5. Analyze data separately for males and females and for different age groups. |
| Unexpected adverse events (e.g., hypertensive crisis, seizures). | 1. Interaction with dietary tyramine.2. Co-administration of contraindicated drugs (e.g., sympathomimetics, other antidepressants).3. Incorrect dosage calculation leading to overdose. | 1. Immediately switch to a certified tyramine-free diet and monitor the animal's blood pressure.2. Review all co-administered substances and cease administration of any potentially interacting drugs.3. Double-check all dosage calculations and ensure the correct stock solution concentration is being used. |
| Lack of expected pharmacological effect (e.g., no change in neurotransmitter levels or behavior). | 1. Inactive or degraded this compound.2. Incorrect route of administration or poor absorption.3. Insufficient dosage.4. Rapid metabolism of the drug in the specific animal model. | 1. Use a fresh batch of this compound and prepare solutions immediately before use.2. Verify the recommended route of administration for the species and desired effect. Consider alternative routes if absorption is a concern.3. Perform a dose-response study to determine the optimal dose for your experimental paradigm.4. Investigate the metabolic profile of this compound in your animal strain. A different MAOI may be more suitable. |
| Inconsistent results in neurochemical analysis (e.g., HPLC). | 1. Improper tissue collection and storage.2. Degradation of neurotransmitters post-mortem.3. Issues with the analytical methodology (e.g., column, mobile phase, detector). | 1. Follow a standardized protocol for brain dissection and snap-freeze tissue immediately in liquid nitrogen. Store at -80°C.2. Minimize the time between euthanasia and tissue processing.3. Validate the HPLC method with standards and ensure proper calibration. Troubleshoot the system for any technical issues. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of this compound in animal models.
Table 1: Effect of this compound on Systolic Blood Pressure in Rats
| Animal Model | Treatment | Dose | Change in Systolic Blood Pressure | Duration of Effect | Reference |
| Spontaneously Hypertensive Rats (SHR) | This compound | 10 mg/kg (IV) | ~20 mmHg decrease | 48 hours | [5] |
| Normotensive Rats | This compound | 10 mg/kg (IV) | No significant change | - | [5] |
Table 2: Effect of this compound on Brain Monoamine Content in Rats
| Brain Region | Treatment | Dose | % Increase in Serotonin | % Increase in Dopamine | % Increase in Norepinephrine | Reference |
| Medial Preoptic Area | This compound | 75 mg/kg (IP) | ~300% | ~300% | ~50% | [6] |
| Hypothalamus | This compound | 80 mg/kg (IP) | >200% | Increased | Slightly Increased | [2] |
| Rest of Brain | This compound | 80 mg/kg (IP) | >1200% | Increased | Slightly Increased | [2] |
Note: The exact pharmacokinetic parameters for this compound (Cmax, Tmax, half-life, bioavailability) are not consistently reported across publicly available literature in a comparative format. Researchers should perform pilot pharmacokinetic studies in their specific animal models to determine these parameters accurately.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Open Field Test for Assessing Locomotor Activity and Anxiety-like Behavior in Mice
Objective: To evaluate the effect of this compound on spontaneous locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm), typically made of non-reflective material.
-
Video tracking software and camera.
-
This compound hydrochloride.
-
Vehicle (e.g., sterile 0.9% saline).
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration:
-
Prepare a fresh solution of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle to the mice via the chosen route (e.g., intraperitoneal injection) at a specific time point before the test (e.g., 30-60 minutes). The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
-
-
Testing:
-
Clean the open field arena with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues.
-
Gently place the mouse in the center of the arena.
-
Start the video recording and tracking software immediately.
-
Allow the mouse to explore the arena for a predetermined duration (e.g., 10-20 minutes). The experimenter should be out of the animal's sight.
-
-
Data Analysis:
-
The software will automatically track and record various parameters. Key parameters to analyze include:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis). Anxious mice tend to spend more time in the periphery.
-
Number of entries into the center zone: Another indicator of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
-
-
Cleanup: After the test, return the mouse to its home cage and thoroughly clean the arena.
Protocol 2: HPLC Analysis of Dopamine and Serotonin in Rat Brain Tissue
Objective: To quantify the levels of dopamine, serotonin, and their metabolites in specific brain regions following this compound treatment.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD).
-
Reverse-phase C18 column.
-
This compound hydrochloride.
-
Vehicle (e.g., sterile 0.9% saline).
-
Reagents for mobile phase (e.g., phosphate buffer, methanol, EDTA, sodium 1-octanesulfonic acid).
-
Standards for dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).
-
Perchloric acid.
-
Homogenizer.
-
Centrifuge.
-
Liquid nitrogen.
Procedure:
-
Drug Treatment and Tissue Collection:
-
Administer this compound or vehicle to the rats at the desired dose and time point.
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on an ice-cold surface.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a specific volume of ice-cold 0.1 M perchloric acid containing an internal standard.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Inject a specific volume of the filtered supernatant into the HPLC system.
-
Separate the monoamines and their metabolites on the C18 column using an isocratic mobile phase.
-
Detect the analytes using the electrochemical detector set at an appropriate oxidation potential.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to dopamine, serotonin, and their metabolites by comparing their retention times and peak areas to those of the standards.
-
Normalize the concentrations to the weight of the tissue.
-
Perform statistical analysis to compare the neurotransmitter levels between the this compound-treated and vehicle-treated groups.
-
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and experimental design.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound on brain N-tele-methylhistamine in portocaval-shunted rats: relation to amine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of short and long-lasting effects of this compound on cerebral dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on tele-methylhistamine and histamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound effect on luteinizing hormone secretion throughout the rat estrous cycle: correlation with serotonin, catecholamines and nitric oxide in the medial preoptic area - PubMed [pubmed.ncbi.nlm.nih.gov]
Pargyline Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Pargyline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
This compound is well-established as an irreversible inhibitor of monoamine oxidases (MAO), with a higher affinity for MAO-B than MAO-A.[1] However, research has identified Lysine-Specific Demethylase 1 (LSD1/KDM1A) as a significant off-target.[2][3] this compound's inhibitory action on LSD1, although less potent than on MAOs, is a critical consideration in experimental design, particularly in the context of cancer research.[2]
Q2: At what concentrations are off-target effects of this compound observed?
Off-target effects on LSD1 are typically observed at higher concentrations, generally in the millimolar range.[2][4] In contrast, its inhibition of MAO-B and MAO-A occurs at micromolar concentrations.[1] This concentration difference is a key factor in designing experiments to isolate the effects on the primary target from off-target effects.
Q3: What are the known downstream consequences of this compound's off-target inhibition of LSD1?
Inhibition of LSD1 by this compound can lead to a variety of cellular effects, including the alteration of histone methylation patterns (specifically, an increase in H3K4me2 and H3K9me2).[2] In cancer cell lines, this has been shown to inhibit epithelial-mesenchymal transition (EMT), reduce cell migration and invasion, and delay the progression of certain cancers, such as prostate cancer.[2][3]
Q4: Are there other potential off-target interactions of this compound to be aware of?
Some studies have suggested a potential interaction between this compound and beta-adrenergic receptors. This interaction was observed to increase N-acetyltransferase (NAT) activity in the rat pineal gland. The exact mechanism and broader implications of this interaction require further investigation. While this compound is a monoamine oxidase inhibitor, its direct and significant interactions with a broad range of cytochrome P450 (CYP450) enzymes have not been extensively documented in the provided search results. As with many xenobiotics, a potential for interaction exists and should be considered, especially in complex experimental systems.
Troubleshooting Guide
| Observed Experimental Issue | Potential Cause (this compound-Related) | Recommended Troubleshooting Steps |
| Unexpected changes in gene expression related to cell differentiation or proliferation. | The observed effects may be due to the off-target inhibition of LSD1 by this compound, leading to altered histone methylation and gene transcription. | 1. Concentration Optimization: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit MAO activity without significantly affecting LSD1. 2. Orthogonal Validation: Use a more specific LSD1 inhibitor as a positive control to confirm if the observed phenotype is indeed LSD1-dependent. 3. Rescue Experiment: If a specific downstream target of LSD1 is known, attempt a rescue experiment by overexpressing this target. |
| Discrepancies between in vitro and in vivo results. | The metabolic fate of this compound in vivo can differ from in vitro conditions. Furthermore, the interplay between MAO inhibition and LSD1 inhibition may have distinct consequences in a whole organism. | 1. Metabolite Analysis: If possible, analyze the presence of this compound and its major metabolites in your experimental system. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the concentration of this compound over time with the observed biological effects. |
| Cell migration or invasion assays show inhibition at high this compound concentrations. | This is a known consequence of LSD1 inhibition by this compound.[2][3] | 1. Confirm with Specific Inhibitors: Use a highly specific LSD1 inhibitor to verify that the observed anti-migratory/invasive effects are attributable to LSD1 inhibition. 2. Molecular Analysis: Analyze changes in the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) to confirm the underlying mechanism.[2] |
Quantitative Data Summary
The following table summarizes the known inhibitory constants of this compound against its primary and major off-targets.
| Target | Inhibitory Constant | Notes |
| Monoamine Oxidase A (MAO-A) | Ki = 13 µM | Irreversible inhibitor. |
| Monoamine Oxidase B (MAO-B) | Ki = 0.5 µM | Irreversible inhibitor.[1] |
| Lysine-Specific Demethylase 1 (LSD1) | IC50 in the millimolar (mM) range | Weaker, off-target inhibition.[2][4] |
Key Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay for Assessing LSD1 Target Engagement
This protocol is a generalized procedure to assess changes in histone methylation at specific gene loci following this compound treatment, indicative of LSD1 inhibition.
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
b. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
c. Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
d. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., H3K4me2) or a negative control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
e. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
f. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
g. Analysis:
-
Quantify the enriched DNA using quantitative PCR (qPCR) with primers for specific gene promoters known to be regulated by LSD1.
Transwell Migration and Invasion Assay
This protocol can be used to assess the effect of this compound on cancer cell migration and invasion, which can be linked to its off-target effect on LSD1.
a. Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Harvest cells using trypsin and resuspend in a serum-free medium.
b. Assay Setup:
-
For invasion assays, coat the upper surface of a Transwell insert (typically 8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Place the Transwell inserts into a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the cell suspension in a serum-free medium to the upper chamber of the Transwell insert. Include different concentrations of this compound or a vehicle control in the upper chamber.
c. Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period appropriate for the cell type (e.g., 12-48 hours).
d. Quantification:
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with a crystal violet solution.
-
Elute the stain and measure the absorbance using a plate reader, or count the stained cells in several fields of view under a microscope.
Visualizations
Caption: this compound's off-target inhibition of LSD1.
Caption: Workflow for investigating this compound's off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of LSD1 by this compound inhibited process of EMT and delayed progression of prostate cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Pargyline Degradation & Metabolite Interference: A Technical Support Center
Welcome to the technical support center for researchers working with pargyline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound degradation and the potential interference of its metabolites in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound?
This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2E1, through N-demethylation and N-depropargylation.[1] This process generates several key metabolites, including:
-
N-propargylbenzylamine (NPB): A major active metabolite that is a potent and selective inhibitor of monoamine oxidase B (MAO-B).[2]
-
N-methylbenzylamine: Identified in human urine and plasma following this compound administration.[1]
-
Benzylamine: Another amine metabolite.[1]
-
Propiolaldehyde: A highly reactive aldehyde that is a potent and irreversible inhibitor of aldehyde dehydrogenase (ALDH).[3]
These metabolites can undergo further biotransformation, such as hydroxylation.[4]
Q2: My experimental results are inconsistent when using this compound. Could its degradation be a factor?
Yes, the stability of this compound and the generation of active metabolites can significantly impact experimental outcomes. This compound is metabolized by cells, and its metabolites can accumulate in the cell culture medium.[2] The metabolic profile can also change depending on the age and health of the cultured cells.[2] If your assay is sensitive to changes in MAO-B or ALDH activity, or if the metabolites interfere with your assay reagents, you may observe variability in your results.
Q3: How can this compound metabolites interfere with my assays?
This compound metabolites can interfere with assays through several mechanisms:
-
Direct biological activity: Metabolites like N-propargylbenzylamine (MAO-B inhibitor) and propiolaldehyde (ALDH inhibitor) can directly affect the biological system you are studying, leading to misinterpretation of results.[2][3]
-
Chemical reactivity: The amine groups in metabolites like benzylamine and N-methylbenzylamine can react with assay reagents. For example, primary amines can interfere with protein quantification assays like the BCA assay by reducing copper ions.
-
Structural similarity: Metabolites may be structurally similar to other molecules of interest, leading to cross-reactivity in immunoassays like ELISA.
Troubleshooting Guides
Issue 1: Inaccurate Protein Quantification in this compound-Treated Samples
You are treating cells with this compound and notice discrepancies in your protein concentration measurements using a colorimetric assay.
Possible Cause: this compound's amine-containing metabolites, such as benzylamine and N-methylbenzylamine, may be interfering with the protein assay. This is particularly relevant for the Bicinchoninic Acid (BCA) assay, where substances capable of reducing Cu2+ to Cu+ can lead to inflated protein readings.[4]
Troubleshooting Steps:
-
Assess Potential Interference:
-
Run a control experiment with your lysis buffer spiked with known concentrations of benzylamine or N-methylbenzylamine (if commercially available) to see if it affects the absorbance reading.
-
Prepare your protein standards in the same buffer as your this compound-treated samples to account for matrix effects.
-
-
Mitigation Strategies:
-
Switch Assay Method: The Bradford protein assay is generally less susceptible to interference from reducing agents than the BCA assay.[5] Consider switching to the Bradford method.
-
Sample Cleanup: If switching assays is not feasible, consider removing the interfering metabolites from your sample. This can be achieved through:
-
Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to pellet the protein, discard the metabolite-containing supernatant, and resuspend the protein pellet in a compatible buffer.
-
Dialysis or Desalting: For larger sample volumes, dialysis or desalting columns can be used to exchange the buffer and remove small molecule metabolites.
-
-
Quantitative Data Summary: Known this compound Metabolites
| Metabolite | Parent Compound | Key Enzymatic Process | Known Biological Activity | Potential Assay Interference |
| N-propargylbenzylamine (NPB) | This compound | N-demethylation | Potent MAO-B inhibitor[2] | May affect assays measuring MAO-B activity or downstream pathways. |
| N-methylbenzylamine | This compound | N-depropargylation | Identified in human plasma and urine[1] | Potential interference in amine-reactive assays (e.g., BCA). |
| Benzylamine | This compound | N-depropargylation | Substrate for MAO | Potential interference in amine-reactive assays (e.g., BCA). |
| Propiolaldehyde | This compound | N-depropargylation | Potent irreversible ALDH inhibitor[3] | Will significantly interfere with assays measuring ALDH activity. |
Issue 2: Unexpected Results in an Aldehyde Dehydrogenase (ALDH) Activity Assay
You are using this compound as a control in your experiment and observe a significant, unexpected inhibition of ALDH activity.
Possible Cause: Your cells are metabolizing this compound to propiolaldehyde, a potent and irreversible inhibitor of ALDH.[3] This is a known off-target effect of this compound treatment in a biological system.
Troubleshooting Steps:
-
Confirm the Source of Inhibition:
-
If possible, measure the formation of propiolaldehyde in your cell culture supernatant or lysate using gas chromatography-mass spectrometry (GC-MS).
-
Use a different MAO-B inhibitor that is not known to produce aldehyde metabolites to see if the effect persists.
-
-
Experimental Design Considerations:
-
Be aware of this inhibitory effect when interpreting your data. The observed changes may be due to ALDH inhibition rather than the intended MAO-B inhibition.
-
If your primary interest is not ALDH, ensure that the endpoints you are measuring are not downstream of ALDH activity.
-
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Cell Culture Media
This protocol provides a general framework for extracting this compound and its relatively polar metabolites from cell culture media for analysis by LC-MS.
Materials:
-
Ice-cold methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Centrifuge capable of 4°C
-
1.5 mL microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Collect cell culture supernatant and place on ice.
-
Centrifuge at 300 x g for 5 minutes at 4°C to pellet any detached cells.
-
Transfer the supernatant to a new tube.
-
To 100 µL of supernatant, add 400 µL of ice-cold methanol (a 1:4 ratio).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50:50 acetonitrile:water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
Protocol 2: Extraction of this compound and its Metabolites from Plasma
This protocol outlines a protein precipitation method for extracting this compound and its metabolites from plasma samples.
Materials:
-
Ice-cold acetonitrile
-
Centrifuge capable of 4°C
-
1.5 mL microcentrifuge tubes
Procedure:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (a 1:3 ratio).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for analyzing this compound metabolites and troubleshooting assay interference.
References
- 1. N-Methyl-benzylamine, a metabolite of this compound in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fate of the monoamine oxidase inhibitor this compound in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Correction in Bicinchoninic Acid (BCA) Absorbance Assay to Analyze Pro" by Daniel L. Smith, Elizabeth N. Lemieux et al. [scholarsmine.mst.edu]
- 4. Interference of biogenic amines with the measurement of proteins using bicinchoninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradford protein assay - Wikipedia [en.wikipedia.org]
Adjusting Pargyline dosage to minimize peripheral effects
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Pargyline in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[1][2] By inhibiting these enzymes, this compound prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, epinephrine, and dopamine, leading to their increased availability in the nervous system.[2][3][4] While it inhibits both isoforms, some research indicates a slight preference for MAO-B.[1][5] Its antihypertensive effects are a result of this MAO inhibition, though the precise downstream mechanism is not fully understood.[1]
Q2: What are the main peripheral effects of concern during experiments?
A2: The most significant peripheral effects are related to cardiovascular function. These include:
-
Orthostatic Hypotension: A drop in blood pressure upon standing. This is a common side effect attributed to the accumulation of "false neurotransmitters" like octopamine, which are weaker vasoconstrictors than norepinephrine.[1][6]
-
Hypertensive Crisis (The "Cheese Reaction"): A severe, rapid increase in blood pressure that can occur when this compound is co-administered with sympathomimetic agents or when tyramine-containing foods are consumed.[1][4] Tyramine is normally metabolized by MAO in the gut and liver. When MAO is inhibited, tyramine enters the bloodstream and displaces large amounts of stored norepinephrine from nerve endings, causing a hypertensive episode.[1][3]
Q3: How is this compound metabolized and do its metabolites have biological activity?
A3: this compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2E1.[1][7] It undergoes N-demethylation and N-depropargylation to form several metabolites.[1][7] One of its major metabolites, N-propargylbenzylamine (NPB), is itself a potent and selective inhibitor of MAO-B and may contribute significantly to this compound's overall in vivo effects.[8] Another metabolite, propiolaldehyde, is a potent inhibitor of aldehyde dehydrogenase (ALDH), which can lead to alcohol intolerance reactions.[1]
Q4: What are the most critical drug and food interactions to avoid in experimental settings?
A4: Due to the risk of hypertensive crisis and other severe reactions, numerous substances must be avoided. It is critical to ensure that animal diets are controlled and that no interacting medications are administered.
| Interaction Class | Examples | Potential Peripheral Effect |
| Tyramine-Rich Foods | Aged cheeses, cured meats, fermented products, beer.[1][3] | Hypertensive Crisis |
| Sympathomimetic Drugs | Amphetamine, ephedrine, pseudoephedrine, phenylephrine.[1][9] | Hypertensive Crisis |
| Other MAOIs | Clorgyline, Selegiline, Phenelzine, Tranylcypromine.[10][11] | Potentiated MAO inhibition, increased risk of side effects. |
| Serotonergic Agents (SSRIs, TCAs) | Fluoxetine, Sertraline, Amitriptyline, Imipramine.[9][11] | Serotonin Syndrome (risk is primarily central but has peripheral manifestations). |
| Certain Anesthetics & Analgesics | Meperidine, Alfentanil.[3][9] | Severe adverse reactions, including CNS depression and cardiovascular instability. |
| CNS Depressants | Barbiturates, Benzodiazepines, Alcohol.[3] | Increased sedation and CNS depression. |
Troubleshooting Guides
Issue 1: Observed Spontaneous Hypotension or Orthostatic Hypotension in Animal Models.
-
Possible Cause: This is an expected pharmacological effect of this compound, particularly at higher doses.[1][6] It may be more pronounced in models where postural changes can be observed. The mechanism involves the build-up of weaker "false neurotransmitters" like octopamine.[6]
-
Troubleshooting Steps:
-
Review Dosage: The current dose may be too high for the intended therapeutic window in your model. Consider a dose-response study starting with a significantly lower dose (e.g., 0.3-1 mg/kg in rats) and titrating upwards slowly.[12]
-
Monitor Hydration: Ensure animals are adequately hydrated, as dehydration can exacerbate hypotensive effects.
-
Control Environment: Minimize stressors that could cause sudden blood pressure fluctuations.
-
Consider MAO-A vs. MAO-B Selectivity: Chronic administration of this compound leads to non-selective inhibition.[1] If the desired effect is MAO-B specific, consider using a more selective inhibitor or a shorter duration of this compound administration.
-
Issue 2: Sudden Hypertensive Episode Observed in an Experimental Animal.
-
Possible Cause: This is a critical adverse event, likely a hypertensive crisis. It is almost always caused by an interaction with a sympathomimetic agent or dietary tyramine.[1]
-
Troubleshooting Steps:
-
Immediate Action: If protocols allow, administer a sympatholytic alpha-blocker like phentolamine to manage the acute hypertensive event.[1]
-
Audit Diet: Immediately investigate the composition of the animal's diet, including bedding and any enrichment materials, for sources of tyramine. Standard laboratory chow is typically low in tyramine, but custom diets or treats could be a source.
-
Review All Administered Compounds: Create a complete list of all substances administered to the animal, including anesthetics, analgesics, and test compounds, to screen for interactions.[9]
-
Workflow Analysis: Review experimental procedures to identify any potential for cross-contamination or unintended administration of interacting substances.
-
Issue 3: High Variability in Cardiovascular Response Between Animals.
-
Possible Cause: Variability can stem from differences in individual metabolism, underlying health status, or inconsistent experimental procedures.
-
Troubleshooting Steps:
-
Metabolic Differences: this compound is metabolized by CYP2E1.[1][7] Genetic polymorphisms or induction/inhibition of this enzyme by other factors could lead to varied drug exposure. Ensure a homogenous, well-characterized animal cohort.
-
Acclimatization: Ensure all animals are properly acclimatized to the experimental environment and handling procedures to minimize stress-induced cardiovascular changes.
-
Dosing Accuracy: Verify the accuracy of dose calculations, solution preparation, and administration techniques. For oral dosing, ensure complete administration.
-
Slow Onset of Action: Remember that this compound's effects develop fully only after several weeks of continuous administration.[1] Acute or short-term studies may yield more variable results than chronic studies.
-
Methodologies & Visualizations
Experimental Protocol: Monitoring Cardiovascular Effects in a Rat Model
This is a generalized protocol based on methodologies cited in the literature for assessing the effects of MAO inhibitors on blood pressure.[12]
-
Animal Model: Use adult male spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats, weighing 250-300g.[5]
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Surgical Preparation (for direct measurement):
-
Anesthetize the rat with an appropriate anesthetic that has minimal interaction with MAOIs.
-
Implant a catheter into the carotid artery for direct measurement of arterial blood pressure and into the jugular vein for intravenous drug administration.
-
Allow for a post-surgical recovery period as dictated by institutional guidelines.
-
-
Drug Administration:
-
Data Collection:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes before drug administration.
-
Continuously record MAP and HR for several hours post-administration (for acute studies) or at consistent time points throughout the study period (for chronic studies).
-
-
Data Analysis: Calculate the change in MAP and HR from baseline for each animal. Use appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment groups to vehicle controls.
Visualizations
Caption: this compound irreversibly inhibits MAO-A and MAO-B, preventing neurotransmitter breakdown.
Caption: The "Cheese Reaction": How this compound enables tyramine to cause a hypertensive crisis.
Caption: Troubleshooting logic for unexpected cardiovascular events during this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PathWhiz [smpdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-propargylbenzylamine, a major metabolite of this compound, is a potent inhibitor of monoamine oxidase type B in rats in vivo: a comparison with deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Side Effects, Uses, Dosage, Overdose, Pregnancy, Alcohol | RxWiki [rxwiki.com]
- 10. Carbidopa and levodopa (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Amitriptyline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Treatment with clorgyline and this compound differentially decreases clonidine-induced hypotension and bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pargyline vs. Clorgyline: A Comparative Guide to Selective MAO-A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pargyline and Clorgyline, two widely used monoamine oxidase (MAO) inhibitors, with a specific focus on their selectivity for MAO-A. The information presented herein is intended to assist researchers in selecting the appropriate tool for their studies in neuroscience, pharmacology, and drug discovery.
Introduction
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] Selective inhibition of MAO-A is a key therapeutic strategy for the treatment of depression and anxiety disorders.[2] Clorgyline is a well-established selective and irreversible inhibitor of MAO-A.[3][4] this compound, while also an irreversible MAO inhibitor, is generally considered to be semi-selective for MAO-B or non-selective, particularly with prolonged administration.[5][6] This guide will delve into the quantitative differences in their inhibitory activity, provide a detailed experimental protocol for assessing their potency, and illustrate their mechanism of action.
Quantitative Comparison of Inhibitory Potency
The selectivity of this compound and Clorgyline for MAO-A and MAO-B is best understood by comparing their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The following table summarizes key quantitative data from various studies. It is important to note that absolute values can vary between studies due to different experimental conditions.
| Inhibitor | Target | IC50 | Ki | Selectivity | Reference |
| Clorgyline | MAO-A | 0.0012 µM (1.2 nM) | 0.054 µM | Highly Selective for MAO-A | [2] |
| MAO-B | 1.9 µM | 58 µM | [2] | ||
| MAO-A | 11 nM | - | [7] | ||
| This compound | MAO-A | 11.52 nM | 13 µM | MAO-B Preferential | [5][8] |
| MAO-B | 8.20 nM | 0.5 µM | [5][8] | ||
| MAO-B | 404 nM | - | [7] |
As the data indicates, Clorgyline exhibits a significantly lower IC50 and Ki for MAO-A compared to MAO-B, demonstrating its high selectivity. In contrast, this compound shows a preference for MAO-B, although its selectivity is less pronounced than that of Clorgyline for MAO-A.
Mechanism of Action
Both this compound and Clorgyline are irreversible inhibitors of MAO. They act by forming a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation. The selective inhibition of MAO-A by Clorgyline leads to an increase in the levels of serotonin and norepinephrine in the brain. This compound's inhibition of MAO-B primarily affects the metabolism of dopamine.
Caption: Selective and preferential inhibition of MAO isoforms by Clorgyline and this compound.
Experimental Protocol: MAO-Glo™ Assay for IC50 Determination
This protocol describes a common method for determining the IC50 values of MAO inhibitors using the commercially available MAO-Glo™ Assay kit. This assay measures the luminescence generated from a derivative of beetle luciferin that is a substrate for MAO.
Materials:
-
MAO-Glo™ Assay Kit (containing MAO-A and MAO-B enzymes, luminogenic substrate, Luciferin Detection Reagent, and assay buffer)
-
This compound and Clorgyline
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a serial dilution of this compound and Clorgyline in the appropriate assay buffer. Also, prepare the MAO-A and MAO-B enzymes and the luminogenic substrate according to the kit's instructions.
-
Enzyme and Inhibitor Incubation:
-
To the wells of the 96-well plate, add the diluted inhibitor solutions.
-
Add the prepared MAO-A or MAO-B enzyme solution to the respective wells.
-
Include control wells with enzyme but no inhibitor (100% activity) and wells with buffer only (background).
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Reaction:
-
Initiate the enzymatic reaction by adding the luminogenic substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Add the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Caption: Experimental workflow for determining IC50 values using the MAO-Glo™ Assay.
Conclusion
For researchers specifically investigating the role of MAO-A, Clorgyline is the superior choice due to its high selectivity. This compound, with its preference for MAO-B, is more suitable for studies focused on this isoform. However, its potential for non-selective inhibition, especially at higher concentrations or with chronic administration, should be considered when interpreting results. The provided experimental protocol offers a reliable method for quantifying the inhibitory potency of these and other MAO inhibitors.
References
- 1. assaygenie.com [assaygenie.com]
- 2. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
- 3. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 4. [PDF] THE MAO-GLO TM ASSAY : A BIOLUMINESCENT-COUPLED ASSAY FOR MONOAMINE OXIDASE ACTIVITY | Semantic Scholar [semanticscholar.org]
- 5. Radiochemical Assay of Monoamine Oxidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
Validating Pargyline's Inhibition of MAO-B in Brain Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pargyline's performance as a Monoamine Oxidase B (MAO-B) inhibitor against other alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to assist in the validation and assessment of MAO-B inhibitors in a research setting.
Comparative Analysis of MAO-B Inhibitors
The potency and selectivity of an MAO-B inhibitor are critical parameters in its evaluation. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify these properties. A lower value for both indicates a more potent inhibitor. The ratio of IC50 or Ki for MAO-A versus MAO-B provides a measure of the inhibitor's selectivity.
| Inhibitor | Organism/Tissue | IC50 (nM) for MAO-B | Ki (nM) for MAO-B | IC50 (nM) for MAO-A | Selectivity (MAO-A IC50 / MAO-B IC50) | Reference |
| This compound | Human | 404 | - | 11 | ~0.03 | [1] |
| Rat Brain | - | - | - | - | [2] | |
| Human | - | - | - | 0.097 (as reference) | [3] | |
| Selegiline (L-Deprenyl) | Rat Brain | 11.25 | - | - | >60 (in vitro) | [4] |
| Rat Brain | ~4.43 (similar potency to Rasagiline in vitro) | - | ~412 | ~93 | [5] | |
| Rasagiline | Rat Brain | 4.43 | - | 412 | ~93 | [5] |
| Lazabemide | Human Platelets | 0.48-1.5 (µg/L) | - | - | Highly Selective | [6] |
| Mofegiline | Rat Brain Mitochondria | - | 28 (apparent Ki) | - | 190-fold higher for MAO-B | [7] |
| Safinamide | Human Brain | 79 | - | 80,000 | ~1000 | [8][9] |
| Rat Brain | 98 | - | >600,000 | >6000 | [9] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the substrate used, tissue preparation, and assay methodology. The data presented here is for comparative purposes and is derived from various sources.
Experimental Protocols
Accurate and reproducible experimental design is paramount when validating the inhibitory activity of compounds like this compound. Below is a detailed methodology for a common in vitro enzyme activity assay.
Fluorometric MAO-B Activity Assay in Rat Brain Mitochondria
This protocol describes a method to determine the inhibitory potential of a compound on MAO-B activity by measuring the production of hydrogen peroxide, a byproduct of monoamine oxidation.
1. Materials and Reagents:
-
Brain Tissue: Freshly dissected rat brain (e.g., striatum, a region with high MAO-B expression).
-
Buffers:
-
Homogenization Buffer: e.g., 0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4.
-
Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.4.
-
-
MAO-B Substrate: Benzylamine or Phenylethylamine.
-
Fluorogenic Probe: e.g., Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish Peroxidase (HRP).
-
Test Inhibitor: this compound and other compounds for comparison.
-
Positive Control: A known selective MAO-B inhibitor (e.g., Selegiline).
-
Negative Control: Vehicle (e.g., DMSO).
-
Protein Quantification Assay Kit: e.g., BCA or Bradford assay kit.
-
96-well black microplates.
-
Fluorometric microplate reader.
2. Preparation of Rat Brain Mitochondria:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay.
3. MAO-B Inhibition Assay Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound) and control compounds in the assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
Mitochondrial preparation (a fixed amount of protein, e.g., 20-50 µg).
-
Test inhibitor, positive control, or vehicle.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Prepare a reaction mixture containing the MAO-B substrate (e.g., benzylamine at a concentration close to its Km value), Amplex Red, and HRP in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of MAO-B inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow for MAO-B Inhibition Assay
Caption: Experimental workflow for validating MAO-B inhibition.
MAO-B Signaling Pathway and Inhibition by this compound
Caption: MAO-B metabolizes dopamine and is inhibited by this compound.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Different effects of monoamine oxidase inhibition on MPTP depletion of heart and brain catecholamines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]
Pargyline's Behavioral Effects: A Cross-Study Comparative Analysis in Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pargyline's effects on animal behavior, supported by experimental data from multiple studies. The information is presented to facilitate an objective evaluation of its performance and to offer detailed insights into the methodologies employed.
This compound, a non-selective and irreversible monoamine oxidase (MAO) inhibitor, has been investigated for its impact on various behavioral paradigms in animal models.[1] As an inhibitor of both MAO-A and MAO-B, this compound elevates the levels of several monoamine neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine, which are crucial regulators of mood and behavior.[1][2] While it was historically used as an antihypertensive agent, its psychoactive properties have prompted research into its potential antidepressant and anxiolytic effects, as well as its influence on locomotor activity and other complex behaviors. This guide synthesizes findings from various studies to provide a comparative overview of this compound's behavioral pharmacology.
Comparative Analysis of Behavioral Effects
The following tables summarize the quantitative data from key studies investigating the effects of this compound on locomotor activity, depression-like behavior, and anxiety-like behavior in various animal models.
Table 1: Effects of this compound on Locomotor and Stereotyped Behavior
| Study Species | This compound Dose & Route | Behavioral Test | Key Findings | Reference |
| Rat (Wistar) | 1 mg/kg/day for 21-28 days (Chronic) | Apomorphine-induced stereotypy | Statistically significant increase in stereotyped behavior. | [3] |
| Rat (Albino) | Immunization with BSA-conjugated this compound | Open Field Test | Potent decrease of motor, orientation, and exploratory activity. | [4] |
| Dog (Beagle) | 5.0 mg/kg, s.c. (Pretreatment) | Observation | Transient hypokinesia lasting 1-2 weeks in MPTP-treated dogs was not prevented by this compound pretreatment. | [5] |
Table 2: Effects of this compound on Depression-Like Behavior
| Study Species | This compound Dose & Route | Behavioral Test | Key Findings | Reference |
| Rat (Albino) | Immunization with BSA-conjugated this compound | Porsolt Forced Swim Test | Increase in immobility time ("despair"). | [4] |
| Mouse (C57BL/6) | Not specified, compared with selegiline | Tail Suspension Test | Selegiline (another MAO-B inhibitor) showed antidepressant-like effects, suggesting a potential for this class of drugs. This compound itself was not directly tested in this paradigm in the cited study. | [6] |
Table 3: Effects of this compound on Anxiety-Like Behavior
| Study Species | This compound Dose & Route | Behavioral Test | Key Findings | Reference |
| Rat (Albino) | Immunization with BSA-conjugated this compound | Elevated Plus Maze | Notable signs of fear and anxiety. | [4] |
Detailed Experimental Protocols
A critical aspect of cross-study comparison is the understanding of the methodologies employed. Below are detailed protocols from the cited studies.
Study 1: Chronic this compound and Apomorphine-Induced Stereotypy in Rats [3]
-
Animals: Male Wistar rats.
-
Drug Administration: this compound was administered at a dose of 1 mg/kg/day for 21-28 days.
-
Behavioral Testing: Following the chronic treatment, rats were injected with apomorphine (1 mg/kg, SC) to induce stereotyped behavior, which was then observed and scored.
Study 2: this compound Conjugate-Induced Long-Term Depression Model in Rats [4]
-
Animals: Albino rats.
-
Drug Administration: Animals were actively immunized against a BSA-conjugated form of this compound to induce long-term activation of monoamine oxidase A.
-
Behavioral Testing:
-
Open Field Test: Motor, orientation, and exploratory activities were measured.
-
Porsolt Forced Swim Test: Immobility time was recorded as a measure of depressive-like behavior.
-
Elevated Plus Maze: Time spent in the open and closed arms was measured to assess anxiety-like behavior.
-
Study 3: this compound Pretreatment in an MPTP Dog Model [5]
-
Animals: Adult beagle dogs of either sex.
-
Drug Administration: this compound was administered at a dose of 5.0 mg/kg (s.c.) twice as a pretreatment before the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Behavioral Observation: General motor activity was observed, and the presence of hypokinesia was noted.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes described, the following diagrams are provided.
Caption: this compound's mechanism of action, inhibiting MAO to increase monoamine levels.
Caption: General workflow for assessing this compound's behavioral effects in animals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Chronic clorgyline and this compound increase apomorphine-induced stereotypy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound conjugate-induced long-term activation of monoamine oxidase as an immunological model for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the dog: effect of this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
A Head-to-Head Comparison of Pargyline and Rasagiline in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two monoamine oxidase-B (MAO-B) inhibitors, Pargyline and Rasagiline, in the context of Parkinson's disease (PD) models. While both compounds have been investigated for their potential to mitigate parkinsonian pathology, this document aims to present a clear, objective analysis of their performance based on available experimental data.
Executive Summary
This compound, a non-selective, irreversible MAO inhibitor, and Rasagiline, a selective, irreversible MAO-B inhibitor, have both demonstrated neuroprotective and symptomatic benefits in various preclinical models of Parkinson's disease. Rasagiline has been more extensively studied, with a well-characterized profile of neuroprotective signaling pathways. This compound has also shown efficacy, particularly in preventing the neurotoxic effects of MPTP. However, direct head-to-head comparative studies are limited, necessitating a careful juxtaposition of data from independent investigations. This guide synthesizes the available evidence to facilitate an informed evaluation of these two compounds.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for this compound and Rasagiline across key performance indicators in preclinical PD research. It is important to note that much of the data is derived from separate studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Monoamine Oxidase-B (MAO-B) Inhibition
| Parameter | This compound | Rasagiline | Source |
| Mechanism of Inhibition | Irreversible | Irreversible | [1][2] |
| Selectivity | Non-selective (inhibits MAO-A and MAO-B) | Selective for MAO-B | [1][2] |
| IC50 for MAO-B (rat brain) | ~404 nM | 4.43 ± 0.92 nM | [3][4] |
Table 2: Neuroprotective Effects in PD Models
| PD Model | This compound | Rasagiline | Source |
| MPTP-induced Neurotoxicity (in vivo) | Prevents dopamine depletion and immunological changes.[5] Attenuates MPTP-induced changes in energy metabolites and dopamine levels.[6] | Markedly attenuates neurotoxic effects on motor activity, dopaminergic cell loss, and dopamine depletion.[7] Restores the nigrostriatal axis.[2] | [2][5][6][7] |
| 6-OHDA-induced Neurotoxicity (in vivo) | Data from direct comparative studies with Rasagiline is limited. | Protects dopaminergic neurons. | [1] |
| In vitro Neuroprotection (dopaminergic cell lines) | Induces apoptosis in some cancer cell lines, involving caspase-3 and Bcl-2 regulation.[8] | Protects against apoptosis induced by various neurotoxins.[9] Retards apoptosis via multiple mechanisms including upregulation of Bcl-xL and Bcl-w, and downregulation of Bad and Bax.[10] | [8][9][10] |
Table 3: Improvement of Motor Function in PD Models
| Behavioral Test | This compound | Rasagiline | Source |
| Rotational Behavior (6-OHDA model) | Limited direct comparative data with Rasagiline. | Reduces apomorphine-induced rotations. | [11] |
| Locomotor Activity (MPTP model) | Prevents MPTP-induced motor deficits. | Improves motor activity.[7] Restores motor function.[12] | [7][12] |
| Catalepsy, Rotarod, Pole Test, Footprinting (MPTP model) | Limited direct comparative data with Rasagiline. | Alleviates MPTP-induced abnormalities in catalepsy, rotarod performance, pole test, and gait. | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the interpretation and replication of findings.
MPTP-Induced Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used neurotoxin-based model to replicate parkinsonian pathology in rodents.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
MPTP Administration: A typical regimen involves intraperitoneal (i.p.) injections of MPTP hydrochloride. Dosing schedules can vary, for example, four injections of 20 mg/kg MPTP-HCl at 2-hour intervals.
-
Drug Treatment: this compound or Rasagiline is administered prior to or following the MPTP injections. For instance, the test compound can be given daily starting several days before MPTP administration and continuing for a period after.
-
Outcome Measures:
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod test, pole test, and open-field test to measure locomotor activity.
-
Neurochemical Analysis: Striatal dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Tyrosine hydroxylase (TH) staining of substantia nigra sections is performed to quantify the loss of dopaminergic neurons.
-
6-OHDA-Induced Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) model involves the stereotaxic injection of this neurotoxin to induce unilateral degeneration of the nigrostriatal pathway.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Pre-treatment: To protect noradrenergic neurons, animals are pre-treated with desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA administration. This compound may also be co-administered to enhance 6-OHDA's effects.[11]
-
6-OHDA Administration: 6-OHDA is dissolved in saline containing 0.02% ascorbic acid and injected unilaterally into the medial forebrain bundle (MFB) or the striatum.
-
Drug Treatment: this compound or Rasagiline is administered daily, starting before or after the 6-OHDA lesion.
-
Outcome Measures:
-
Rotational Behavior: Drug-induced (e.g., with apomorphine or amphetamine) or spontaneous rotational behavior is quantified to assess the extent of the lesion and the therapeutic effect of the treatment.
-
Cylinder Test: This test is used to assess forelimb-use asymmetry.
-
Neurochemical and Immunohistochemical Analyses: Similar to the MPTP model, striatal dopamine levels and TH-positive neuron counts in the substantia nigra are determined.
-
In Vitro MAO-B Inhibition Assay
This assay determines the potency of compounds in inhibiting the activity of the MAO-B enzyme.
-
Enzyme Source: Rat brain homogenates or recombinant human MAO-B can be used.
-
Substrate: A specific substrate for MAO-B, such as benzylamine or phenylethylamine, is used.
-
Assay Principle: The assay measures the product of the enzymatic reaction. This can be done using various methods, including spectrophotometry, fluorometry, or by measuring the production of hydrogen peroxide.
-
Procedure: The enzyme is incubated with various concentrations of the inhibitor (this compound or Rasagiline) before the addition of the substrate. The reaction is allowed to proceed for a defined period, and the product formation is measured.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and Rasagiline are mediated through distinct and overlapping signaling pathways.
Rasagiline's Neuroprotective Signaling
Rasagiline's neuroprotective properties are attributed to its propargyl moiety and are independent of its MAO-B inhibitory activity. It modulates several key signaling pathways to promote cell survival and prevent apoptosis.[9][10][14][15][16][17]
This compound's Mechanism of Action
While less extensively characterized than Rasagiline's, this compound's neuroprotective effects are primarily linked to its inhibition of MAO-B, which reduces the formation of reactive oxygen species (ROS) from dopamine metabolism and prevents the conversion of MPTP to its toxic metabolite MPP+. Some studies in non-neuronal cells suggest it can also influence apoptotic pathways.[5][8]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative study of this compound and Rasagiline in an MPTP mouse model.
Conclusion
Both this compound and Rasagiline demonstrate significant potential in preclinical models of Parkinson's disease. Rasagiline exhibits high potency and selectivity for MAO-B and has a well-documented, multi-faceted neuroprotective mechanism of action. This compound, while less selective, is also effective in preventing neurotoxin-induced parkinsonism, primarily through its MAO inhibitory activity.
The lack of direct head-to-head comparative studies is a significant gap in the literature. Future research should focus on conducting such studies under identical experimental conditions to provide a more definitive comparison of their efficacy and to further elucidate the neuroprotective mechanisms of this compound. This will be crucial for guiding the development of more effective therapeutic strategies for Parkinson's disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Monoamine oxidase-inhibition and MPTP-induced neurotoxicity in the non-human primate: comparison of rasagiline (TVP 1012) with selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the monoamine oxidase inhibitors this compound and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 7. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Neurotoxins induce apoptosis in dopamine neurons: protection by N-propargylamine-1(R)- and (S)-aminoindan, rasagiline and TV1022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]
- 11. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 14. researchgate.net [researchgate.net]
- 15. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bcl-2, PKC and proteasome-ubiquitin complex activations are essential to neuroprotective/ anti-apoptotic activity of rasagiline ( Agilect ) [rasagiline.com]
- 17. Neuroprotection by propargylamines in Parkinson's disease: intracellular mechanism underlying the anti-apoptotic function and search for clinical markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Pargyline's Action In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pargyline's in vitro performance against other monoamine oxidase (MAO) inhibitors and details experimental protocols to validate its specificity. The data presented herein is intended to assist researchers in designing and interpreting experiments aimed at characterizing the inhibitory activity of this compound and similar compounds.
Comparative Analysis of this compound and Alternative MAO Inhibitors
This compound is an irreversible inhibitor of monoamine oxidase (MAO) with a notable preference for the MAO-B isoform over MAO-A.[1] To properly contextualize its in vitro activity, a comparison with other well-characterized MAO inhibitors is essential. The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and selected alternatives against MAO-A and MAO-B, as well as known off-target interactions.
| Compound | Primary Target(s) | MAO-A IC50/Ki | MAO-B IC50/Ki | Known Off-Target(s) | Off-Target IC50/Ki |
| This compound | MAO-B | Ki: 13 µM[1] | Ki: 0.5 µM[1], IC50: 0.404 µM[2] | Lysine-specific demethylase 1 (LSD1)[3][4] | IC50: millimolar range[3][4] |
| Clorgyline | MAO-A | IC50: 0.0012 µM, Ki: 0.054 µM[5] | IC50: 1.9 µM, Ki: 58 µM[5] | I2 Imidazoline Receptor | Ki: 40 pM[6] |
| Selegiline (Deprenyl) | MAO-B | IC50: 23 µM[7] | IC50: 0.051 µM[7] | - | - |
| Moclobemide | MAO-A | IC50: 10 µM[8] | IC50: >1000 mM[8] | - | - |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Protocols
To validate the specificity of this compound's action, a series of in vitro enzyme inhibition assays should be performed. Below are detailed methodologies for key experiments.
In Vitro Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This protocol is based on a fluorometric method and is designed to determine the IC50 values of test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Kynuramine)
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Test compound (this compound)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B to a working concentration in assay buffer. The optimal concentration should be determined empirically.
-
Compound Dilution: Prepare a serial dilution of this compound and the positive controls in the assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.
-
Pre-incubation: Add a small volume of the diluted compounds to the wells of the 96-well plate. Then, add the diluted enzyme solution to each well. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate (e.g., Kynuramine) to each well.
-
Signal Detection: Measure the fluorescence signal at appropriate excitation and emission wavelengths at multiple time points to follow the reaction kinetics.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vitro Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
This protocol describes a fluorometric assay to assess the inhibitory activity of compounds against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., di-methylated histone H3-K4 peptide)
-
Known LSD1 inhibitor (e.g., Tranylcypromine) as a positive control
-
Test compound (this compound)
-
Assay buffer
-
Developing solution containing a specific antibody that recognizes the demethylated product
-
Fluorescently labeled secondary antibody
-
96-well microplates
-
Fluorometric microplate reader
Procedure:
-
Substrate Coating: Coat the wells of a 96-well plate with the LSD1 substrate and incubate to allow for stable binding. Wash the wells to remove any unbound substrate.
-
Compound and Enzyme Addition: Prepare serial dilutions of this compound and the positive control. Add the diluted compounds to the substrate-coated wells, followed by the addition of the recombinant LSD1 enzyme.
-
Enzymatic Reaction: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow the demethylation reaction to occur.
-
Detection:
-
Wash the wells to remove the enzyme and compounds.
-
Add the primary antibody that specifically binds to the demethylated substrate and incubate.
-
Wash away the unbound primary antibody.
-
Add the fluorescently labeled secondary antibody and incubate.
-
Wash away the unbound secondary antibody.
-
-
Signal Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described for the MAO assay.
Visualizations
Signaling Pathway of Monoamine Oxidase
Caption: Monoamine Oxidase (MAO) inhibition by this compound.
Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for in vitro validation of inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. Clorgiline - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Pargyline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of Pargyline, a potent monoamine oxidase (MAO) inhibitor. Adherence to these procedural guidelines is critical to mitigate risks and ensure the integrity of your research.
This compound and its hydrochloride salt are powerful research tools, but they also present significant health hazards. Acute toxicity through oral, dermal, and inhalation routes, as well as the potential for serious skin and eye irritation, necessitate stringent safety protocols.[][2] This guide offers a clear, step-by-step approach to the safe handling, storage, and disposal of this compound, empowering your team to work with confidence and security.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and this compound Hydrochloride.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₁₁H₁₃N | C₁₁H₁₃N • HCl |
| Molecular Weight | 159.23 g/mol | 195.69 g/mol |
| CAS Number | 555-57-7 | 306-07-0 |
| Appearance | Colorless to yellow liquid | Crystalline solid |
| Solubility in Water | Slightly soluble | 50 mg/mL |
| Solubility in DMSO | 100 mg/mL (with sonication)[3] | 39 mg/mL |
| Storage Temperature | 2-8°C | -20°C |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Change outer glove immediately upon contamination. | Prevents skin contact, a primary route of exposure. Double gloving provides an additional barrier. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder form outside of a certified chemical fume hood. | Prevents inhalation of the toxic powder. |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step operational plan for the safe handling of this compound in a laboratory setting.
Receiving and Unpacking
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Transport: Use a secondary container to transport the chemical to the designated storage area.
-
Unpacking: Wear appropriate PPE (double gloves, lab coat, and safety glasses) when unpacking. Open the package in a well-ventilated area, preferably within a chemical fume hood.
Storage
-
This compound (liquid): Store in a tightly sealed container in a cool, dry, well-ventilated area between 2-8°C, away from incompatible materials such as strong oxidizing agents.
-
This compound Hydrochloride (solid): Store in a tightly sealed container in a freezer at -20°C.[2]
-
Security: Store in a locked cabinet or other secure location to prevent unauthorized access.
Preparation of Solutions
Note: All solution preparations should be performed in a certified chemical fume hood while wearing full PPE.
Preparation of a this compound Hydrochloride Stock Solution (e.g., 10 mM in DMSO):
-
Calculate: Determine the required mass of this compound Hydrochloride based on the desired concentration and volume. For example, for 10 mL of a 10 mM solution: 195.69 g/mol * 0.010 mol/L * 0.010 L = 0.01957 g = 19.57 mg
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the calculated amount of this compound Hydrochloride powder.
-
Dissolving: Add the weighed powder to a sterile, appropriately sized container. Using a calibrated pipette, add the desired volume of fresh, anhydrous DMSO.
-
Mixing: Cap the container and mix thoroughly by vortexing or sonicating until the solid is completely dissolved.[3][4]
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2] For short-term use (within a month), storage at -20°C is acceptable.[2]
Experimental Use
-
Work Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.
-
Handling: Use caution to avoid generating aerosols. When transferring solutions, use a calibrated pipette with disposable tips.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure of the hazard.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, contain the spill using an absorbent material like vermiculite or sand. For solid spills, carefully cover with a damp cloth to avoid raising dust.
-
Cleanup: Wearing full PPE, carefully collect the absorbed material or the damp cloth and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with water. For surfaces that may be sensitive, a mild decontamination solution should be used.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Empty Containers: "Empty" containers that held this compound should be considered hazardous waste and disposed of accordingly. Do not attempt to rinse them.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be placed in the designated hazardous waste container.
-
Aqueous Waste: Collect aqueous waste containing this compound in a separate, labeled hazardous waste container.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
In case of accidental exposure, follow these procedures immediately:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Visualizing the Workflow
To further clarify the safe handling process, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Immediate actions to take in the event of a this compound spill.
By implementing these comprehensive safety and logistical protocols, you can significantly minimize the risks associated with handling this compound, fostering a secure and productive research environment. Your commitment to safety is a commitment to the quality and success of your scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
